1,2,3,5-Tetraisopropylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
29040-93-5 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |
InChI Key |
QFVQBSPZFKZLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Kinetic vs. Thermodynamic Control in Benzene Alkylation
Introduction: Navigating Reaction Pathways in Aromatic Substitution
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The regioselectivity of electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation of benzene and its derivatives, is a classic yet persistently relevant challenge in organic synthesis. The ability to dictate the position of substitution on an aromatic ring is often the deciding factor in the successful synthesis of a target molecule. This guide delves into the core principles of kinetic and thermodynamic control, using the alkylation of benzene as a central case study to illustrate how reaction conditions can be manipulated to favor one product over another. Understanding and applying these principles is not merely an academic exercise but a critical tool for the rational design of synthetic routes to complex molecules, including active pharmaceutical ingredients.
I. Fundamental Principles: The Duality of Reaction Control
In many chemical reactions, multiple products can be formed from a single set of reactants. The distribution of these products is governed by two fundamental types of control: kinetic and thermodynamic.[1]
A. Kinetic Control: The Path of Least Resistance
Under kinetic control, the major product is the one that is formed the fastest.[2] This product arises from the reaction pathway with the lowest activation energy (Ea). Kinetically controlled reactions are typically conducted at low temperatures and for short reaction times.[3] These conditions provide enough energy for the reactants to overcome the lowest energy barrier but are insufficient to allow for the reversal of the reaction or for the system to reach equilibrium. The product distribution in a kinetically controlled reaction reflects the relative rates of formation of the possible products.
B. Thermodynamic Control: The Pursuit of Stability
Under thermodynamic control, the major product is the most stable one, irrespective of how fast it is formed.[1] This product has the lowest Gibbs free energy (G). Thermodynamically controlled reactions are favored by higher temperatures and longer reaction times, which allow the system to reach equilibrium.[3] Under these conditions, even if a less stable (kinetic) product is formed initially, the reversibility of the reaction allows it to revert to the starting materials or an intermediate and then proceed down the pathway leading to the more stable (thermodynamic) product. The final product ratio is determined by the relative stabilities of the products.
Visualizing the Concepts: A Reaction Coordinate Diagram
The interplay between kinetic and thermodynamic control can be visualized using a reaction coordinate diagram.
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
In this diagram, the kinetic product is formed via a lower activation energy barrier (ΔG‡ (kinetic)) but results in a less stable product. The thermodynamic product has a higher activation energy barrier (ΔG‡ (thermodynamic)) but is more stable (lower in overall energy).
II. Case Study: Alkylation of Toluene
The Friedel-Crafts alkylation of toluene with a methyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example that demonstrates the principles of kinetic and thermodynamic control.[4] The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution.
A. The Reaction and Potential Products
The reaction of toluene with chloromethane and AlCl₃ can yield three possible isomers of xylene: ortho-xylene, meta-xylene, and para-xylene.
Under kinetic control (low temperatures), the reaction favors the formation of ortho- and para-xylenes. This is because the carbocation intermediate leading to these products is stabilized by the electron-donating methyl group through resonance and inductive effects, thus lowering the activation energy for their formation.
Under thermodynamic control (higher temperatures), the major product is meta-xylene.[1] While its formation has a higher activation energy, meta-xylene is the most thermodynamically stable of the three isomers due to reduced steric hindrance between the methyl groups. At elevated temperatures, the Friedel-Crafts alkylation becomes reversible, allowing for the isomerization of the initially formed ortho- and para-xylenes to the more stable meta-isomer.[5]
B. The Isomerization Mechanism
The isomerization of xylenes under Friedel-Crafts conditions is believed to proceed through a series of protonation and deprotonation steps, or via intermolecular methyl group migrations involving a transalkylation mechanism. This allows the less stable ortho and para isomers to rearrange to the more stable meta isomer until thermodynamic equilibrium is reached.
III. Experimental Protocols
The following protocols provide a framework for demonstrating kinetic and thermodynamic control in the methylation of toluene.
A. Experiment 1: Kinetic Control of Toluene Methylation
Objective: To synthesize xylenes from toluene under conditions that favor the formation of the kinetically controlled products (ortho- and para-xylenes).
Materials:
-
Toluene (anhydrous)
-
Chloromethane (condensed as a liquid or from a lecture bottle)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (charged with dry ice/acetone), and a gas inlet tube.
-
Drying tube (CaCl₂)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the three-necked flask, add anhydrous toluene (e.g., 0.1 mol) and anhydrous dichloromethane (e.g., 50 mL).
-
Cool the flask to -10 °C to 0 °C using an ice-salt bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.02 mol) to the stirred solution.
-
Slowly bubble chloromethane gas through the solution or add condensed liquid chloromethane dropwise over 30 minutes, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.
-
Quench the reaction by slowly pouring the cold reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC-MS to determine the isomer distribution.
B. Experiment 2: Thermodynamic Control of Toluene Methylation
Objective: To synthesize xylenes from toluene under conditions that favor the formation of the thermodynamically controlled product (meta-xylene).
Materials:
-
Toluene (anhydrous)
-
Chloromethane
-
Aluminum chloride (anhydrous)
-
Heating mantle with a temperature controller
-
Reflux condenser
Procedure:
-
Set up a reflux apparatus in a fume hood with a three-necked flask, magnetic stirrer, and reflux condenser protected by a drying tube.
-
To the flask, add anhydrous toluene (e.g., 0.1 mol) and anhydrous aluminum chloride (e.g., 0.05 mol).
-
Slowly bubble chloromethane gas through the stirred mixture at room temperature. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and then quench it by slowly pouring it onto crushed ice with concentrated HCl.
-
Follow the same workup procedure as in Experiment 1 (separation, washing, drying, and solvent removal).
-
Analyze the product mixture by GC-MS to determine the isomer distribution.
IV. Data Presentation and Analysis
The expected product distributions from the two experiments are summarized in the table below.
| Control Condition | Temperature | ortho-Xylene (%) | meta-Xylene (%) | para-Xylene (%) |
| Kinetic | Sub-zero (°C) | ~54 | ~17 | ~29 |
| Thermodynamic | Room Temp. / Reflux | ~3 | ~69 | ~28 |
Note: These are approximate values and can vary based on specific reaction conditions.[1]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of the xylene isomers can be performed using GC-MS.[6]
-
GC Column: A capillary column suitable for separating aromatic isomers, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Mode: Full scan.
-
The isomers can be identified by their retention times and mass spectra, and the relative peak areas can be used to determine the product distribution.
V. Visualization of Mechanisms and Workflows
A. General Mechanism of Friedel-Crafts Alkylation
Caption: General mechanism of Friedel-Crafts alkylation.
B. Experimental Workflow
Caption: A generalized experimental workflow for Friedel-Crafts alkylation.
VI. Conclusion
The Friedel-Crafts alkylation of benzene and its derivatives serves as an excellent platform for understanding the critical concepts of kinetic and thermodynamic control. By carefully manipulating reaction conditions, particularly temperature and reaction time, chemists can selectively favor the formation of either the fastest-formed product or the most stable product. This level of control is indispensable in the synthesis of fine chemicals and pharmaceuticals, where specific isomers are often required for biological activity. The principles discussed in this guide provide a foundational understanding for the rational design and optimization of synthetic routes, enabling researchers to navigate complex reaction landscapes and achieve their desired molecular targets with greater precision and efficiency.
VII. References
-
Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Stack Exchange. (2013, July 22). How does toluene react at higher temperatures and why?[Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Xylene. [Link]
Sources
- 1. sciencemaniachem.com [sciencemaniachem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beyondbenign.org [beyondbenign.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Conformational analysis of 1,2,3,5-substituted arenes
Executive Summary
The 1,2,3,5-substituted arene scaffold represents a unique "privileged structure" in medicinal chemistry, distinct from the more common 1,4- or 1,3,5-substitution patterns. Its value lies in the "1,2,3-buttressing effect," which creates a highly congested steric environment that restricts bond rotation, coupled with a distal 5-position that remains electronically coupled but sterically accessible. This guide provides a rigorous technical framework for analyzing the conformational dynamics of this motif, focusing on rotational barriers, atropisomerism, and its application in locking bioactive conformations for high-affinity ligand design.
Structural Fundamentals: The Buttressing Effect
The defining feature of the 1,2,3,5-motif is the Vicinal Trisubstitution Buttressing Effect . Unlike isolated substituents, the central group (position 2) in a 1,2,3-array is "buttressed" by its neighbors (1 and 3), significantly raising the energy penalty for in-plane rotation.
Steric Mechanics
-
The 1,2,3-Core: Substituents at positions 1 and 3 force the substituent at position 2 out of planarity to relieve steric strain (A-strain). This often locks the C2-substituent into a perpendicular conformation relative to the aromatic plane.
-
The 5-Position Vector: The substituent at position 5 is sterically isolated from the 1,2,3-cluster. This allows for independent optimization of solubility or metabolic stability without perturbing the conformational lock established by the 1,2,3-core.
Quantitative Steric Parameters
The rotational barrier (
| Substituent Pattern | Rotational Barrier ( | Conformation Preference |
| 1,3-Disubstituted | Low (< 5 kcal/mol) | Planar / Freely Rotating |
| 1,2,3-Trisubstituted | High (15–30+ kcal/mol) | Perpendicular / Atropisomeric |
| 1,2,3,5-Tetrasubstituted | High (15–30+ kcal/mol) | Perpendicular + Distal Electronic Modulation |
Computational Methodologies
Accurate prediction of conformational preferences in these crowded systems requires density functional theory (DFT) methods that account for non-covalent interactions (dispersion).
Recommended Level of Theory
-
Functional:
B97X-D or M06-2X. These functionals include dispersion corrections critical for modeling the "clash" between the buttressing groups. -
Basis Set: 6-311+G(d,p) or def2-TZVP. Diffuse functions are essential for capturing the electron density deformation in the crowded 1,2,3-region.
-
Solvation: IEFPCM (Implicit Solvation) in water or DMSO to mimic physiological or assay conditions.
Workflow: Rotational Barrier Scanning
-
Global Minimum Search: Perform a conformational search (e.g., Monte Carlo) to find the low-energy basins.
-
Relaxed Potential Energy Surface (PES) Scan: Rotate the dihedral angle of the C2-substituent in
increments. -
Transition State (TS) Optimization: Locate the TS (saddle point) corresponding to the maximum energy on the PES scan.
-
Frequency Calculation: Confirm the TS has exactly one imaginary frequency corresponding to the rotational mode.
Caption: Computational workflow for determining rotational barriers in sterically congested arenes.
Experimental Characterization
Computational predictions must be validated using Variable Temperature NMR (VT-NMR) and X-ray crystallography.
VT-NMR Protocol
In 1,2,3,5-substituted systems, the signals for the 1- and 3-substituents (if identical) or the protons at C4 and C6 will appear as distinct signals at low temperatures if rotation is slow on the NMR timescale.
-
Step 1: Acquire
H NMR at 298 K. If signals are broad, the molecule is likely near the coalescence temperature ( ). -
Step 2: Cool the sample (e.g., to 233 K). If the broad peak splits into two sharp peaks, rotation has been "frozen" out.
-
Step 3: Heat the sample (e.g., to 350 K). If the broad peak sharpens into a single peak, rotation is fast.
-
Calculation: Use the coalescence temperature (
) and the frequency separation ( ) at the slow-exchange limit to calculate :
X-Ray Crystallography
Small molecule X-ray diffraction provides the definitive "snapshot" of the ground-state conformation. For 1,2,3,5-arenes, look for:
-
Dihedral Angles: Deviation of the C2-substituent from
or (often near ). -
Bond Length Deformation: Lengthening of the C1-C2 and C2-C3 bonds due to steric repulsion.
Atropisomerism & Chirality
When the rotational barrier exceeds ~20 kcal/mol, the 1,2,3,5-substituted arene can exist as separable atropisomers (axial chirality).
-
Class 1 (Unstable):
seconds. Rapidly interconverting. Useful for "induced fit" binding. -
Class 2 (Semi-stable):
from minutes to days. Dangerous for drug development due to potential for in vivo racemization. -
Class 3 (Stable):
years. Can be developed as single-isomer drugs.
Design Strategy: To convert a Class 1 scaffold to Class 3, increase the size of the "buttressing" groups at positions 1 and 3 (e.g., Me
Case Studies in Drug Design
Case Study A: GluK1/GluK2 Antagonists (Indole Core)
-
Context: 1,2,3,5-tetrasubstituted indoles were designed as non-competitive antagonists for kainate receptors.[1]
-
Mechanism: The 1,2,3-substitution pattern on the indole ring (analogous to the benzene motif) created a rigid, propeller-like shape. The "buttressing" of the C2-phenyl group by the C1- and C3-substituents locked the phenyl ring perpendicular to the indole plane.
-
Outcome: This pre-organized conformation minimized the entropy loss upon binding, leading to high-affinity antagonists (
in low M range). The 5-position was used to tune lipophilicity without altering the core binding geometry [1].
Case Study B: Matriptase Inhibitors (Benzene Core)
-
Context: Matriptase is a serine protease target for cancer.[2]
-
Mechanism: Researchers utilized a 1,3,5-trisubstituted benzene core.[2] While not strictly 1,2,3,5, the introduction of a substituent at the 2-position (creating the 1,2,3,5 pattern) was analyzed to restrict the rotation of the benzamidine moiety.
-
Insight: The "1,2,3" motif acts as a "conformational lock." By placing the amidine warhead at position 2 and buttressing it with alkyl groups at 1 and 3, the warhead is forced into a specific vector, improving selectivity against related proteases [2].
Caption: Decision matrix for developing 1,2,3,5-substituted arenes based on rotational stability.
References
-
Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. Source: PubMed Central (PMC) URL:[Link]
-
Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy. Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Source: Accounts of Chemical Research URL:[Link]
-
Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy. Source: Bentham Science URL:[Link]
Sources
- 1. Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Challenge of Polyalkylation in Friedel-Crafts Chemistry: A Historical and Technical Guide to Control Strategies
Abstract
The Friedel-Crafts reaction, a cornerstone of organic synthesis for nearly 150 years, provides a powerful method for forging carbon-carbon bonds to aromatic rings. However, from its very inception, the alkylation variant has been plagued by a persistent side reaction: polyalkylation. This phenomenon, wherein multiple alkyl groups are added to the aromatic substrate, often diminishes the yield of the desired mono-alkylated product and complicates purification. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the history of Friedel-Crafts polyalkylation of benzene. It traces the evolution of our understanding of this vexing issue, from early phenomenological observations to the sophisticated catalyst design and process control strategies employed today. By examining the causality behind experimental choices throughout history, this guide offers field-proven insights into mastering this fundamental transformation.
Part 1: The Dawn of an Era: The Discovery of the Friedel-Crafts Reaction and the Emergence of the Polyalkylation Problem
The Landmark Discovery by Friedel and Crafts (1877)
In 1877, French chemist Charles Friedel and his American collaborator, James Mason Crafts, reported a versatile new method for the preparation of alkylated and acylated aromatic compounds.[1][2] Their eponymous reaction, which utilized a Lewis acid catalyst—typically anhydrous aluminum chloride (AlCl₃)—to effect the substitution of an aromatic proton with an alkyl or acyl group, was a watershed moment in synthetic organic chemistry.[3] It provided a direct and efficient route to a vast array of substituted aromatics, which were previously difficult to access. The reaction's broad scope and utility quickly cemented its place as a fundamental tool in the synthetic chemist's arsenal, with applications ranging from the synthesis of simple alkylbenzenes to complex dyes and pharmaceuticals.[3]
The Inherent Flaw: Understanding the Mechanism of Polyalkylation
Despite its immense utility, the Friedel-Crafts alkylation was quickly found to have several significant limitations, the most prominent of which was the tendency for the reaction to proceed beyond the desired mono-substitution, leading to the formation of di-, tri-, and even higher alkylated products.[4] This phenomenon, known as polyalkylation, arises from the very nature of the reaction's mechanism.
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile.[5] The aromatic ring, acting as a nucleophile, attacks this electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or a σ-complex.[6] Deprotonation of this intermediate restores aromaticity and yields the alkylated product.
The critical issue is that the newly introduced alkyl group is an activating group. It is an electron-donating group that increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards further electrophilic attack than the starting material.[7] Consequently, the mono-alkylated product can compete with the starting material for the alkylating agent, leading to a cascade of alkylation events.
Caption: The polyalkylation cascade in Friedel-Crafts reactions.
Early Attempts at Control: The "Excess Benzene" Strategy
In the early days of Friedel-Crafts chemistry, control over polyalkylation was largely empirical. One of the simplest and most enduring strategies to minimize this side reaction is to use a large excess of the aromatic substrate.[8] This approach relies on the principles of stoichiometry and reaction kinetics. By ensuring that the concentration of the starting aromatic compound is significantly higher than that of the alkylating agent, the probability of the electrophile encountering an unreacted benzene molecule is much greater than its probability of encountering a more reactive mono-alkylated product.
While effective to a degree, this method has significant practical and economic drawbacks, particularly on an industrial scale. The need to handle and recycle large volumes of the excess aromatic reactant increases process costs and complexity.
Part 2: The Age of Mechanistic Insight: Carbocation Chemistry and the Quest for Selectivity
The Contributions of George A. Olah: A Paradigm Shift
A deeper, more rational approach to controlling Friedel-Crafts reactions became possible with a more profound understanding of the reaction's intermediates. The groundbreaking work of George A. Olah, for which he was awarded the Nobel Prize in Chemistry in 1994, revolutionized the field of carbocation chemistry. Olah developed superacidic media (e.g., SbF₅ in "magic acid") in which carbocations could be generated and observed directly by techniques such as NMR spectroscopy.[6][9] This work provided incontrovertible evidence for the existence of carbocations as discrete intermediates in Friedel-Crafts reactions and allowed for the detailed study of their structure, stability, and reactivity.[10]
Olah's meticulous studies revealed the complex interplay between the alkylating agent, the catalyst, and the solvent in determining the course of the reaction. He demonstrated that the nature of the electrophilic species could range from a "free" carbocation to a polarized donor-acceptor complex, and that this could be influenced by the reaction conditions. This deeper mechanistic understanding laid the groundwork for the development of more selective and controllable Friedel-Crafts alkylation procedures.
Taming the Carbocation: Strategies Beyond Stoichiometry
Armed with a more sophisticated understanding of the reaction mechanism, chemists began to develop more nuanced strategies for controlling polyalkylation that went beyond simply manipulating reactant ratios.
The choice of Lewis acid catalyst is paramount in controlling the selectivity of a Friedel-Crafts alkylation. The reactivity of the catalyst directly influences the concentration and reactivity of the electrophile.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts are highly active and tend to generate highly reactive electrophiles, which can lead to a loss of selectivity and an increase in polyalkylation.
-
Milder Lewis Acids (e.g., BF₃, ZnCl₂, SnCl₄): By using a less active catalyst, the rate of the initial alkylation can be moderated, which in turn can reduce the extent of subsequent alkylations. The choice of a milder catalyst often represents a trade-off between reactivity and selectivity.
| Lewis Acid Catalyst | Relative Activity | Propensity for Polyalkylation |
| AlCl₃ | Very High | High |
| FeCl₃ | High | High |
| SbCl₅ | High | High |
| SnCl₄ | Moderate | Moderate |
| BF₃ | Moderate | Moderate to Low |
| ZnCl₂ | Low | Low |
Fine-tuning the reaction conditions is another critical aspect of controlling polyalkylation.
-
Temperature: Friedel-Crafts alkylations are often exothermic. Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity. Lower temperatures generally favor the kinetically controlled product (mono-alkylation) over the thermodynamically more stable, but often less desirable, poly-alkylated products.
-
Solvent: The choice of solvent can influence the activity of the Lewis acid catalyst. Solvents that can coordinate with the catalyst may attenuate its activity, leading to improved selectivity.
-
Reaction Time: Careful monitoring of the reaction progress is essential. Allowing the reaction to proceed for too long, even under otherwise optimized conditions, can lead to the gradual accumulation of polyalkylated byproducts.
Part 3: The Modern Era: Heterogeneous Catalysis and the Pursuit of Greener Chemistry
The latter half of the 20th century and the beginning of the 21st century have witnessed a significant shift in the practice of Friedel-Crafts alkylation, driven by both the need for greater selectivity and the growing importance of green chemistry principles. This has led to the rise of solid acid catalysts.
The Zeolite Revolution
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidic properties, combined with their shape-selective nature, make them highly effective catalysts for Friedel-Crafts alkylations.[11][12] The pore size and channel structure of a zeolite can be tailored to allow entry of the reactants (e.g., benzene and an alkene) while sterically hindering the formation and/or diffusion of the bulkier poly-alkylated products.[13] This "shape selectivity" provides an elegant and highly effective means of controlling the reaction outcome.
Industrial processes for the production of linear alkylbenzenes (LABs), which are key precursors for biodegradable detergents, have largely transitioned from using traditional Lewis acids to zeolite-based catalysts.[14] The UOP Detal™ process is a prime example of a commercially successful technology that leverages the benefits of solid acid catalysis for benzene alkylation.[14]
Caption: Shape selectivity in a zeolite catalyst prevents polyalkylation.
Emerging "Green" Alternatives
The quest for more sustainable and environmentally benign chemical processes continues to drive innovation in catalyst development. A range of other solid acid catalysts have been explored for Friedel-Crafts alkylations, including:
-
Sulfated Zirconia: A highly acidic solid catalyst that can be used under relatively mild conditions.
-
Ion-Exchange Resins (e.g., Nafion): These polymeric materials containing sulfonic acid groups can act as recyclable solid acid catalysts.
-
Graphitic Carbon: Recent research has shown that even simple graphitic carbon can catalyze Friedel-Crafts alkylations, offering a metal-free and inexpensive alternative.
These modern catalysts not only offer improved selectivity but also simplify product workup (as they can be easily filtered off) and are often reusable, which aligns with the principles of green chemistry.
Part 4: Experimental Protocols and Methodologies
To illustrate the historical progression of controlling polyalkylation, the following section provides representative experimental protocols.
Classic Protocol: Polyalkylation of Benzene with tert-Butyl Chloride and AlCl₃
This protocol is designed to demonstrate the formation of polyalkylated products when using a highly active catalyst and a 1:1 molar ratio of reactants.
Objective: To synthesize tert-butylbenzene and observe the formation of di-tert-butylbenzene.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube
-
Ice bath
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 50 mL of anhydrous benzene and 10 g of anhydrous aluminum chloride.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 10 mL of tert-butyl chloride to the stirred mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of tert-butylbenzene to di-tert-butylbenzene.
Expected Results: The product mixture will contain a significant amount of di-tert-butylbenzene, demonstrating the propensity for polyalkylation under these conditions.
Controlled Monoalkylation Protocol using Excess Benzene
This protocol illustrates the classic method for improving the yield of the mono-alkylated product.
Procedure:
-
Follow the procedure outlined in 4.1, but use 150 mL of anhydrous benzene (a large excess) and the same amounts of tert-butyl chloride and aluminum chloride.
-
Analyze the product mixture by GC-MS.
Expected Results: The ratio of tert-butylbenzene to di-tert-butylbenzene will be significantly higher compared to the protocol in 4.1, showcasing the effectiveness of using an excess of the aromatic substrate.
Conclusion and Future Outlook
The history of Friedel-Crafts polyalkylation is a compelling narrative of the evolution of chemical synthesis, from empirical art to a science guided by deep mechanistic understanding. The initial struggle with this inherent side reaction has spurred decades of research, leading to the development of sophisticated strategies for its control. The journey from simply using an excess of benzene to the rational design of shape-selective zeolite catalysts underscores the power of fundamental research in solving practical synthetic challenges.
Looking ahead, the focus will undoubtedly remain on the development of even more active, selective, and sustainable catalysts. The application of flow chemistry, with its precise control over reaction parameters, holds great promise for further optimizing Friedel-Crafts alkylations. As the demands for chemical efficiency and environmental compatibility continue to grow, the lessons learned from the long-standing challenge of polyalkylation will continue to inform the future of organic synthesis.
References
-
Olah, G. A. (1995). My search for carbocations and their role in chemistry. Nobel Lecture. [Link]
- Olah, G. A., & Prakash, G. K. S. (2017).
- Olah, G. A. (1973). Carbocations and Electrophilic Reactions. Angewandte Chemie International Edition in English, 12(3), 173-212.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. (Suite). Comptes Rendus de l'Académie des Sciences, 84, 1450-1454.
- Olah, G. A. (Ed.). (1963).
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.
- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3, 1-82.
- Ishii, Y., & Yakura, T. (Eds.). (2013). Modern Friedel-Crafts Chemistry. John Wiley & Sons.
- Venuto, P. B. (1994). Organic catalysis over zeolites: a perspective on the constraints and opportunities in the synthesis of large-scale chemicals and intermediates.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Corma, A., & García, H. (2003). Lewis Acids: from conventional homogeneous to green heterogeneous catalysis. Chemical Reviews, 103(11), 4307-4366.
- Choudary, B. M., Sridhar, C., & Sateesh, M. (2004). Green chemistry aspects of Friedel–Crafts acylations and alkylations. Current Opinion in Green and Sustainable Chemistry, 1, 289-295.
- Hölderich, W., Hesse, M., & Näumann, F. (1989). Zeolites: Catalysts for Organic Syntheses. Angewandte Chemie International Edition in English, 28(3), 226-246.
- Farneth, W. E., & Gorte, R. J. (1995). Methods for characterizing acid sites in solid acid catalysts. Chemical Reviews, 95(3), 615-635.
- Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts.
- Weitkamp, J. (2000). Zeolites and catalysis.
- Sereda, G. A., & Rajpara, V. B. (2007). A Greener Alternative to Aluminum Chloride Alkylation of Xylene.
- Csicsery, S. M. (1984). Shape-selective catalysis in zeolites. Zeolites, 4(3), 202-213.
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Friedel-Crafts and related reactions : Olah, George A. (George Andrew), 1927- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. nobelprize.org [nobelprize.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. dc.etsu.edu [dc.etsu.edu]
Methodological & Application
Protocols for kinetic alkylation of 1,3,5-triisopropylbenzene
Executive Summary
This Application Note details the protocol for the kinetic lateral alkylation of 1,3,5-triisopropylbenzene (TIPB). Unlike simple alkylbenzenes, TIPB presents a unique challenge due to the extreme steric hindrance of its aromatic ring and the tertiary nature of its benzylic positions.
While Electrophilic Aromatic Substitution (EAS) on TIPB is thermodynamically limited by steric crowding, lateral lithiation offers a kinetic pathway to functionalize the isopropyl side chains. This protocol utilizes the n-Butyllithium/TMEDA complex to effect kinetic deprotonation at the benzylic (
Mechanistic Principles
Steric vs. Electronic Control
The 1,3,5-triisopropylbenzene substrate is characterized by:
-
Electron Richness: Three alkyl groups activate the ring.
-
Steric Shielding: The bulky isopropyl groups effectively block the ring positions (2, 4, 6) from attack by large reagents.
-
Benzylic Acidity: The benzylic proton is tertiary. While sterically hindered, its pKa (~41-42) renders it accessible to strong bases, provided the base is sufficiently reactive and small enough to approach.
The Role of the Kinetic Base (n-BuLi/TMEDA)
Standard n-Butyllithium exists as hexamers in hydrocarbon solvents, reacting sluggishly. The addition of
-
Deaggregation: TMEDA breaks n-BuLi hexamers into reactive dimers or monomers.
-
Chelation: It coordinates the lithium cation, increasing the basicity of the butyl anion.
-
Kinetic Selectivity: This highly reactive complex performs rapid lateral metallation (removal of a benzylic proton) faster than the thermodynamically competing processes or decomposition.
Figure 1: Reaction Pathway
Caption: Kinetic pathway for the lateral lithiation and functionalization of TIPB.
Experimental Protocol
Safety Warning: tert-Butyllithium and n-Butyllithium are pyrophoric. TMEDA is toxic and corrosive. All operations must be performed under a strict inert atmosphere (Argon/Nitrogen) using Schlenk lines or a glovebox.
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | 1,3,5-Triisopropylbenzene (>98%) | Starting material.[1] |
| Base | n-Butyllithium (1.6 M or 2.5 M in hexanes) | Primary lithiating agent. |
| Ligand | TMEDA (Distilled over CaH | Activator/Deaggregator. |
| Solvent | Anhydrous Hexane or THF | Reaction medium (Hexane preferred for kinetic control). |
| Electrophile | Alkyl Halide, CO | Trapping agent.[3] |
| Vessel | Flame-dried Schlenk flask | Inert environment. |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Evacuate and backfill with Argon three times.
-
Maintain a positive pressure of Argon throughout the procedure.
Step 2: Substrate Solubilization
-
Add 1,3,5-Triisopropylbenzene (2.04 g, 10.0 mmol) to the flask via syringe.
-
Add anhydrous hexane (50 mL) .
-
Add TMEDA (1.65 mL, 11.0 mmol, 1.1 equiv) .
-
Stir at Room Temperature (RT) for 5 minutes to ensure homogeneity.
Step 3: Kinetic Deprotonation (Metallation)
-
Cool the reaction mixture to 0°C (Ice/Water bath). Note: While -78°C is standard for kinetic control, the steric bulk of TIPB often requires 0°C or even RT for efficient deprotonation, but 0°C is the safer starting point to avoid polymerization.
-
Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the benzylic carbanion.
-
-
Allow the mixture to stir at 0°C for 2–4 hours .
-
Checkpoint: Aliquot quenching with D
O and NMR analysis can verify lithiation extent (look for deuterium incorporation at the benzylic position).
-
Step 4: Electrophilic Trapping (Alkylation)
-
Cool the mixture to -78°C (Dry Ice/Acetone) before adding the electrophile. This minimizes side reactions (e.g., Wurtz coupling).
-
Add the Electrophile (1.2–1.5 equiv) (e.g., Methyl Iodide, neat) dropwise.
-
Exothermic: Watch for temperature spikes.
-
-
Allow the reaction to warm slowly to Room Temperature over 12 hours .
-
Visual Change: The deep color should fade to pale yellow or colorless as the anion is consumed.
Step 5: Workup & Isolation
-
Quench carefully with saturated NH
Cl solution (20 mL) . -
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine, dry over MgSO
, and concentrate in vacuo. -
Purify via Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
Data Interpretation & Troubleshooting
Expected Results
| Parameter | Outcome | Notes |
| Conversion | 80–95% | Dependent on dryness of TMEDA. |
| Selectivity | >95% Mono-alkylation | Steric bulk prevents di-lithiation under these specific conditions. |
| By-products | Unreacted TIPB, Wurtz coupling dimers | Minimize dimers by keeping temp low during quench. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in TMEDA/Solvent | Redistill TMEDA over CaH |
| No Reaction | Temperature too low for deprotonation | Warm lithiation step to RT or reflux (if using Hexane). |
| Poly-alkylation | Excess Base/Electrophile | Strictly control stoichiometry (1.05-1.1 equiv). |
| Gelling/Precipitation | Insoluble Lithio-species | Switch solvent to THF (allows lower temp, -78°C). |
Figure 2: Workflow Logic
Caption: Operational workflow for the kinetic alkylation protocol.
References
-
Lochmann, L., & Trekoval, J. (1987). "Lithium-potassium exchange in alkyllithium/potassium t-pentoxide systems." Journal of Organometallic Chemistry. Link
-
Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry. Link
-
H. W. Gschwend & H. R. Rodriguez. (1979). "Heteroatom-facilitated lithiations." Organic Reactions.[4][2][5][6][7][8][9][10] Link
-
Faigl, C. J., & Schlosser, M. (1991). "Scope and limitations of the 'LICKOR' superbase." Tetrahedron Letters. Link
-
Smith, K., et al. (2005). "Regioselective lithiation of alkylbenzenes." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. 1,3,5-Triisopropylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. baranlab.org [baranlab.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. advancedengineeringscience.com [advancedengineeringscience.com]
- 5. iris.unito.it [iris.unito.it]
- 6. reddit.com [reddit.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metallation of 1,3-bistrifluoromethylbenzene and NN-dimethyl-3,5-bistrifluoromethylaniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Custom synthesis of sterically hindered alkylbenzenes
Application Note: Custom Synthesis of Sterically Hindered Alkylbenzenes
Executive Summary: The Steric Challenge
In medicinal chemistry and materials science, sterically hindered alkylbenzenes (e.g., tert-butyl, adamantyl, and neopentyl arenes) are high-value motifs. They serve as "conformational locks" in drug design, increasing metabolic stability by blocking P450 oxidation sites, and prevent
However, synthesizing these motifs is notoriously difficult due to the "Steric-Electronic Mismatch" :
-
Nucleophilic Stagnation: Bulky nucleophiles (e.g., t-BuMgBr) suffer from slow oxidative addition and rapid
-hydride elimination. -
Electrophilic Rearrangement: Friedel-Crafts alkylations with branched alkyl halides often lead to skeletal rearrangements (e.g., neophyl rearrangement) or uncontrolled polyalkylation.
This guide moves beyond textbook theory to provide three field-proven synthetic workflows that solve these specific failure modes.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate availability and stability. Use the decision tree below to select the optimal pathway.
Figure 1: Synthetic pathway selection based on alkyl donor availability.
Method A: Ni-Catalyzed Reductive Cross-Coupling (The Gold Standard)
Best For: Coupling tertiary alkyl halides (t-Bu-Br, 1-Ad-Br) with aryl bromides/iodides.
Mechanism: Radical chain pathway avoiding organometallic intermediates, thus suppressing
Mechanism of Action
Unlike traditional Kumada or Negishi couplings that require pre-formed, unstable organometallics, this method uses a reducing agent (Mn) to cycle Nickel between Ni(0), Ni(I), and Ni(III) states.[1] The tertiary alkyl halide enters the cycle via single-electron transfer (SET), generating a radical that is captured by the Aryl-Ni species.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate A: Aryl Bromide (1.0 equiv)
-
Substrate B: Tertiary Alkyl Bromide (1.5 equiv)
-
Catalyst: NiI
(10 mol%) or NiCl •glyme -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)
-
Reductant: Manganese powder (Mn
) (3.0 equiv) — Must be activated. -
Additives: Pyridine (1.0 equiv) — Crucial for selectivity.
-
Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA.
Protocol:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a flame-dried reaction vial with NiI
(10 mol%), dtbbpy (15 mol%), and Mn powder (3.0 equiv). -
Solvent Addition: Add anhydrous DMPU (0.2 M concentration relative to aryl halide). Stir for 10 minutes until the solution turns a deep color (often dark green/black), indicating complex formation.
-
Substrate Addition: Add the Aryl Bromide (1.0 equiv), Tertiary Alkyl Bromide (1.5 equiv), and Pyridine (1.0 equiv) sequentially.
-
Reaction: Seal the vial and stir vigorously at 60 °C for 12–24 hours. Note: Vigorous stirring is essential to keep Mn powder suspended.
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Mn). Filter through a celite pad. Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography.
Critical Success Factors:
-
Mn Activation: If using old Mn powder, wash with dilute HCl, then water, acetone, and ether, and dry under vacuum prior to use.
-
Ligand Choice: The bulky dtbbpy ligand prevents catalyst dimerization and promotes the capture of the bulky tertiary radical.
Method B: Dual Ni/Photoredox Decarboxylative Coupling[2][3]
Best For: Late-stage functionalization using abundant carboxylic acids (e.g., adamantane-1-carboxylic acid). Advantage: Operates at room temperature; tolerates moisture better than Method A.
Protocol
Reagents:
-
Substrate A: Aryl Iodide (1.0 equiv)
-
Substrate B: Tertiary Carboxylic Acid (1.5 equiv)
-
Photocatalyst: Ir[dF(CF
)ppy] (dtbbpy)PF (1 mol%) -
Ni Catalyst: NiCl
•glyme (5 mol%) + dtbbpy (5 mol%) -
Base: Cs
CO (1.5 equiv) -
Solvent: DMF or DMSO (0.05 M)
-
Light Source: Blue LED (450 nm)
Step-by-Step:
-
Prepare a stock solution of the Ni catalyst and ligand in DMF (stir for 10 min).
-
Add Aryl Iodide, Carboxylic Acid, Photocatalyst, and Base to a vial.
-
Add the Ni-catalyst solution.
-
Degas the mixture by sparging with Argon for 15 minutes.
-
Irradiate with Blue LED (fan cooling to maintain RT) for 24-48 hours.
-
Purification: Standard aqueous workup and chromatography.
Method C: Modified Friedel-Crafts (The "Clean" Classic)
Best For: Synthesis of 1-Aryl-Adamantanes or Trityl-benzenes. Restriction: Only works for alkyl groups that form non-rearrangeable tertiary carbocations. Do not use for neopentyl or acyclic tertiary systems (high risk of isomerization).
Protocol (1-Phenyladamantane Synthesis):
-
Reactants: 1-Bromoadamantane (10 mmol) dissolved in dry Benzene (50 mL - acts as solvent and reactant).
-
Catalyst: Anhydrous AlCl
(1.2 equiv) or TfOH (Catalytic). -
Procedure:
-
Cool the benzene solution to 0 °C.
-
Add AlCl
portion-wise over 20 minutes. -
Allow to warm to Room Temperature. Stir for 4 hours.
-
Observation: Evolution of HBr gas indicates reaction progress.
-
-
Quench: Pour slowly onto ice/water.
-
Why this works: The adamantyl cation is rigid. It cannot undergo 1,2-hydride shifts to a more stable form because it is already at the bridgehead of a diamondoid structure.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Mn surface passivation | Add TMSCl (10 mol%) or NaI to activate Mn surface. Ensure stirring is vigorous (1000+ rpm). |
| Reduction of Aryl Halide (Ar-H) | Protodehalogenation | Ensure solvents are strictly anhydrous. Increase concentration of Alkyl Halide. |
| Isomerization (Method C) | Carbocation rearrangement | Switch to Method A. Friedel-Crafts is thermodynamically controlled and will always seek the most stable cation, even if it requires skeletal rearrangement. |
| Homocoupling (Ar-Ar) | Slow oxidative addition | Switch from Aryl Bromide to Aryl Iodide. Increase Ligand:Ni ratio to 2:1. |
References
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Everson, D. A., Shrestha, R., & Weix, D. J.[1] (2010).[1][2] Journal of the American Chemical Society.[3] Foundational paper establishing the Ni/Mn reductive protocol.
-
Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides. Yu, Y., et al. (Gong Group) (2012). Journal of the American Chemical Society.[3] Specific protocol for tertiary alkyl halides using pyridine additive.
-
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling. Zuo, Z., et al. (MacMillan Group) (2014). Science. Dual catalysis approach for carboxylic acids.
-
Friedel-Crafts Alkylation with 1-Bromoadamantane. Newman, H. (1972).[4][5] Synthesis. Classic protocol for adamantylation.
Sources
Application Note: Low-Temperature Friedel-Crafts Alkylation Procedures
Executive Summary
The Friedel-Crafts (FC) alkylation is a cornerstone of C–C bond formation in medicinal chemistry. However, classical protocols utilizing strong Lewis acids (e.g.,
This Application Note details Low-Temperature (-78°C to -20°C) Methodologies designed to impose kinetic control. By suppressing thermodynamic equilibration, researchers can achieve high regio- and enantioselectivity critical for drug development. We present two validated protocols: a regioselective alkylation of electron-rich arenes and an asymmetric alkylation of indoles utilizing chiral Lewis acid catalysis.
The Thermodynamics & Kinetics of Cold
Running FC alkylations at cryogenic temperatures serves three mechanistic imperatives:
-
Suppression of Reversibility: At high temperatures, FC alkylation is reversible. The initial kinetic product (often the para-isomer due to sterics) can isomerize to the thermodynamic product (meta-isomer). Low temperature "freezes" the reaction at the kinetic stage.
-
Carbocation Lifetime Management: Lower temperatures stabilize reactive
-complex intermediates, reducing the rate of 1,2-hydride/alkyl shifts that lead to skeletal rearrangements. -
Enantiocontrol: In asymmetric catalysis, the difference in free energy (
) between the competing diastereomeric transition states is often small. Lowering maximizes the selectivity factor ( ), significantly boosting enantiomeric excess ( ).
Diagram 1: Mechanistic Divergence (Kinetic vs. Thermodynamic)
Caption: Kinetic control at low temperature traps the initial substitution product, preventing isomerization seen in thermodynamic regimes.
Critical Parameters & Solvent Systems
Success at low temperatures relies on maintaining solubility and Lewis Acid (LA) activity.
Table 1: Cryogenic Solvent Selection for FC Alkylation
| Solvent | Freezing Pt. | Dielectric Const.[1][2][3] ( | Application Note |
| Dichloromethane (DCM) | -95°C | 8.9 | Standard. Good solubility for organic substrates; non-coordinating to LA. |
| Toluene | -95°C | 2.4 | Non-polar. Use when product precipitates (stopping polyalkylation). |
| Nitromethane | -29°C | 35.9 | Polar. Stabilizes acylium/carbocations. Warning: Freezes at -29°C. |
| 1,2-Dichloroethane | -35°C | 10.4 | Alternative. Higher boiling point than DCM, but limits cryogenic range. |
Lewis Acid Selection[4]
-
Strong (
, ): Use for unactivated alkyl halides. Requires strict -78°C control to prevent polymerization. -
Mild (
, ): Preferred for activated substrates (e.g., benzyl halides, allylic acetates) and asymmetric catalysis.
Protocol A: Regioselective Kinetic Alkylation
Objective: Alkylation of Anisole with tert-Butyl Chloride to 4-tert-butyl-anisole. Challenge: Prevent ortho-substitution and polyalkylation. Mechanism: Kinetic control favors para-attack due to steric hindrance at the ortho position.
Materials
-
Anisole (10.0 mmol, 1.0 equiv)
-
tert-Butyl Chloride (10.0 mmol, 1.0 equiv)
- (1.0 M in DCM, 10.5 mmol, 1.05 equiv)
-
Anhydrous DCM (50 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Anisole and anhydrous DCM under
. Cool the bath to -78°C (Dry Ice/Acetone). -
Lewis Acid Addition (Critical): Add
solution dropwise over 10 minutes via syringe pump.-
Note: The solution will turn deep red/brown (complex formation). Maintain internal temp < -70°C.
-
-
Electrophile Addition: Add tert-Butyl Chloride dissolved in 5 mL DCM dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC/GC.
-
Endpoint: Disappearance of halide.
-
-
Quench: Pour the cold reaction mixture directly into a vigorously stirring slurry of ice/water (100 mL).
-
Why: Warming before quenching allows isomerization.
-
-
Workup: Extract with DCM (3x), wash with brine, dry over
, and concentrate.
Protocol B: Asymmetric Indole Alkylation (Pharma Focus)
Objective: Enantioselective C3-alkylation of Indole with Methyl Trifluoropyruvate.
Significance: Generates chiral quaternary centers common in alkaloids and serotonin antagonists.
Catalyst System:
Diagram 2: Asymmetric Workflow
Caption: Workflow for Cu-catalyzed asymmetric alkylation requiring catalyst pre-complexation.
Materials
-
Indole (1.0 equiv)
-
Methyl 3,3,3-trifluoropyruvate (1.2 equiv)
- (10 mol%)
- -Ph-BOX Ligand (11 mol%)
-
Molecular Sieves (4Å, activated)
Step-by-Step Procedure
-
Catalyst Formation: In a glovebox or under Argon, combine
and the BOX ligand in dry DCM. Stir for 1 hour at RT to form the active chiral complex (blue/green solution). -
Drying: Add activated 4Å molecular sieves.
-
Causality: Trace water hydrolyzes the Lewis Acid and lowers ee by enabling a non-catalyzed racemic background reaction.
-
-
Cooling: Transfer vessel to a cryostat set to -78°C .
-
Substrate Addition: Add the Indole followed by the Pyruvate.
-
Incubation: Stir at -78°C for 24 hours.
-
Note: Low temp slows rate significantly; overnight reaction is standard.
-
-
Purification: Filter cold solution through a short pad of silica gel (eluting with
) to remove the copper catalyst immediately.
Troubleshooting & Safety
Table 2: Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Catalyst poisoning by moisture. | Flame dry glassware; use fresh molecular sieves; ensure reagents are anhydrous. |
| Low ee (Protocol B) | Background reaction (uncatalyzed). | Lower temperature further; ensure catalyst loading is sufficient (>5 mol%). |
| Polyalkylation | Localized heating during addition. | Use a syringe pump for electrophile addition; ensure vigorous stirring. |
| Frozen Reaction | Solvent freezing. | Check solvent choice. Switch from Benzene/Nitrobenzene to DCM or Toluene/DCM mixtures. |
Safety: Handling
-
Hazard:
reacts violently with moisture, releasing HCl gas. -
Protocol: Always handle in a fume hood. Use glass syringes with Luer-lock tips (plastic degrades). Quench excess
by adding it to ice, never water to acid.
References
-
Friedel-Crafts Alkylation Mechanisms
- Olah, G. A. (1964).
- Mechanistic insight into kinetic vs thermodynamic control.
-
Asymmetric Indole Alkylation (Copper-BOX)
- Evans, D. A., et al. (2001). "Enantioselective Friedel-Crafts Alkylation of Indoles". Journal of the American Chemical Society.
- Seminal paper on Cu(II)
-
Catalytic Enantioselective Friedel-Crafts Reactions
-
Jørgensen, K. A., et al. (2001).[4] "Catalytic Enantioselective Friedel–Crafts Reactions of Aromatic Compounds with Glyoxylates". Angewandte Chemie.
- Details on pyruvate/glyoxylate electrophiles at low temper
-
-
Safety Data & Handling
- Sigma-Aldrich. (2023).
Sources
Reagents for preventing isomerization in arene alkylation
Application Note: Reagents for Preventing Isomerization in Arene Alkylation
Executive Summary
The direct alkylation of arenes with primary alkyl halides using traditional Friedel-Crafts catalysts (e.g.,
This guide delineates three distinct reagent strategies to circumvent this thermodynamic trap:
-
The Photoredox Solution: Using photoinduced Palladium catalysis to access a radical pathway that bypasses carbocations entirely.
-
The Organometallic Solution: Iron-catalyzed cross-coupling of aryl Grignards with alkyl halides.[1]
-
The Process Solution: Shape-selective zeolite catalysis (ZSM-5) that physically constrains the transition state.[2]
Mechanistic Analysis: The Isomerization Problem
To solve the problem, one must understand the failure mode of the standard reagent.
-
Standard Mode (
): Ionization of the alkyl halide generates a transient primary carbocation (or a polarized complex) which rearranges faster than it can diffuse to the arene. -
Solution Mode: We must utilize reagents that operate via Radical mechanisms (Pd-Photo), Concerted Metal Insertions (Fe-Cross Coupling), or Steric Constraint (Zeolites).
Figure 1: Mechanistic divergence. Traditional Lewis acids force a cationic pathway leading to rearrangement. Photoredox reagents force a radical pathway, preserving linearity.
Reagent Selection Guide
| Method | Reagent System | Mechanism | Key Advantage | Limitation |
| Tier 1: Direct Linear Alkylation | Pd-Catalyst + Blue LED | Radical (Single Electron Transfer) | 100% Linear retention; Mild conditions (RT). | Requires light source; alkyl bromides preferred over chlorides. |
| Tier 2: Cross-Coupling | Fe(acac)₃ + Aryl Grignard | Organometallic ( | High yield; scalable; cheap metal. | Requires preparation of Grignard reagent first. |
| Tier 3: Process/Flow | ZSM-5 Zeolite | Shape Selectivity | Heterogeneous (reusable); No solvent needed. | High temperature ( |
| Control: Indirect | Acyl Chloride + Reduction | Acylium Ion | Absolute fidelity (no rearrangement possible).[3] | Two distinct synthetic steps (Acylation |
Detailed Protocols
Protocol A: Photoinduced Pd-Catalyzed Linear Alkylation
Best for: Late-stage functionalization, mild conditions, high value substrates.
Reagents:
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) - 5 mol%. -
Substrate: Primary Alkyl Bromide (1.5 equiv).
-
Arene: Benzene or substituted arene (Solvent/Reagent).
-
Base: Potassium carbonate (
) or similar weak base (2.0 equiv). -
Light Source: 40W Blue LEDs (
nm).
Procedure:
-
Setup: In a Pyrex tube or vial equipped with a magnetic stir bar, add
(0.025 mmol, 5 mol%) and (1.0 mmol). -
Solvent/Substrate: Add the unactivated arene (e.g., Benzene, 2.0 mL) followed by the primary alkyl bromide (0.75 mmol).
-
Degassing: Seal the tube with a septum. Sparge with Argon for 10 minutes to remove oxygen (critical for radical lifetime).
-
Irradiation: Place the reaction vessel 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (
) for 12–24 hours.-
Note: A fan is recommended to keep the reaction at ambient temperature, as LEDs can generate heat.
-
-
Workup: Filter the mixture through a short pad of silica or Celite to remove the Pd catalyst and inorganic salts. Wash with diethyl ether.[5]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Why this works: The excited state
Protocol B: Iron-Catalyzed Cross-Coupling (Kumada-Type)
Best for: Scale-up, creating alkyl-arenes from aryl halides or Grignards.
Reagents:
-
Catalyst: Iron(III) acetylacetonate [
] (5 mol%).[6] -
Ligand: TMEDA (Tetramethylethylenediamine) or HMTA (10 mol%) - often optional but stabilizes the active Fe species.
-
Nucleophile: Aryl Magnesium Bromide (Grignard reagent) - 1.2 equiv.
-
Electrophile: Primary Alkyl Iodide or Bromide (1.0 equiv).
-
Solvent: THF/NMP mixture or pure THF.
Procedure:
-
Catalyst Prep: Flame-dry a 3-neck round bottom flask under Nitrogen. Add
(5 mol%) and the primary alkyl halide (10 mmol) in dry THF (20 mL). Cool to . -
Controlled Addition: Slowly add the Aryl Grignard reagent dropwise via a syringe pump or addition funnel over 20 minutes.
-
Critical Step: Rapid addition can lead to homocoupling of the Grignard (Biaryl formation). The slow addition ensures the alkyl halide is in excess relative to the active iron species.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature for 1 hour. The solution typically turns a dark brown/black color (active low-valent Iron species). -
Quench: Carefully quench with 1M HCl (aq).
-
Extraction: Extract with diethyl ether (
mL). Wash organics with brine, dry over .
Why this works: The reaction proceeds via an Oxidative Addition/Reductive Elimination cycle on the Iron center. The alkyl group is transferred from the halide to the iron, then to the aryl group, without ever existing as a free carbocation.
Protocol C: Shape-Selective Zeolite Alkylation (ZSM-5)
Best for: Industrial/Process chemistry, gas-phase continuous flow.
Reagents:
-
Catalyst: H-ZSM-5 Zeolite (
ratio ~30-50). Activated at . -
Feed: Benzene and Ethylene (or 1-alkene).
Procedure (Lab Scale Fixed Bed):
-
Loading: Load 2.0 g of H-ZSM-5 pellets into a stainless steel tubular reactor.
-
Activation: Heat to
under flow for 2 hours to remove adsorbed water. -
Reaction: Adjust temperature to
. Feed a mixture of Benzene and 1-Alkene (molar ratio 4:1) into the reactor.-
Note: High benzene ratio minimizes polyalkylation.
-
-
Pressure: Maintain system pressure at 10–20 bar to ensure high density of reactants in the pores.
-
Collection: Condense the effluent in a cold trap.
Why this works: The pore channels of ZSM-5 (~5.5 Å) are too narrow to accommodate the bulky transition state required for the formation of branched isomers (like cumene from propyl). Only the linear alkylbenzene can diffuse through the pores effectively ("Transition State Selectivity").
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Branched Isomer Detected (Pd Method) | Thermal background reaction or light intensity too low. | Ensure aggressive cooling (fan) to keep at |
| Homocoupling (Biaryl) (Fe Method) | Grignard addition too fast. | Slow down addition rate. Lower temp to |
| Low Yield (Pd Method) | Oxygen poisoning of radical chain. | Degas solvent thoroughly (freeze-pump-thaw is best, sparging is acceptable). |
| Polyalkylation | Arene substrate is too activated. | Use large excess of Arene (solvent quantity) or switch to Acylation-Reduction method. |
References
-
Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Source: Nature Communications, 2020. URL:[Link] Relevance: Primary reference for the Pd-photocatalysis protocol preventing rearrangement.
-
Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Source: Journal of the American Chemical Society (JACS), Kochi et al. / Furstner et al. URL:[Link] Relevance: Foundational text for Iron-catalyzed alkylation avoiding carbocations.
-
Shape Selective Catalysis in Zeolites (ZSM-5). Source: Science / Mobil Research. URL:[Link] Relevance: Industrial standard for linear alkylbenzene synthesis.
-
Friedel-Crafts Acylation and Reduction Sequences. Source: Master Organic Chemistry / LibreTexts. URL:[Link] Relevance: The control method (Acylation-Reduction) for comparison.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Stepwise Isopropylation of Benzene
Executive Summary
The introduction of isopropyl groups onto a benzene ring via Friedel-Crafts alkylation presents a classic challenge in organic synthesis: polyalkylation control .[1] Because the isopropyl group is an electron-donating substituent (activating), the product of the first alkylation (cumene) is more nucleophilic than the starting material (benzene). Without strict process control, this leads to a runaway reaction yielding complex mixtures of di- and tri-isopropylbenzenes.[1]
This Application Note provides a definitive guide to the stepwise control of this reaction. By manipulating the Kinetic vs. Thermodynamic levers—specifically stoichiometry, temperature, and catalyst contact time—researchers can selectively target mono-substitution (Cumene) or thermodynamically stable tri-substitution (1,3,5-Triisopropylbenzene).[1]
Scientific Foundation
The Activation Paradox
The core mechanism involves the generation of a secondary carbocation from 2-chloropropane (or propylene) using a Lewis Acid catalyst (
The isopropyl group stabilizes the benzene ring's
-
Benzene Relative Rate: 1.0
-
Cumene Relative Rate: ~2-3x faster[1]
-
Diisopropylbenzene Relative Rate: ~10x faster
Consequently, stopping at the mono-stage requires statistical probability manipulation (excess benzene), while reaching the tri-stage requires forcing conditions and thermodynamic equilibration.[1]
Regioselectivity & Thermodynamics[1]
-
Kinetic Product: Initial alkylation of cumene favors ortho and para positions due to electron density.
-
Thermodynamic Product: Steric hindrance between bulky isopropyl groups destabilizes ortho isomers.[1] Under high temperatures or prolonged exposure to Lewis acids, the system rearranges to the thermodynamically stable 1,3,5-triisopropylbenzene (all meta), minimizing steric clash.[1]
Reaction Pathway Diagram[1]
Figure 1: Reaction pathway showing the acceleration of subsequent steps (red arrow) and the thermodynamic rearrangement branch (blue dashed).
Experimental Protocols
Safety & Pre-requisites
-
Hazards: Aluminum chloride (
) reacts violently with water, releasing HCl gas.[1] Perform all catalyst additions in a fume hood.[1] Benzene is a known carcinogen; use double-gloving and rigorous containment.[1] -
Reagents:
Protocol A: Targeted Mono-Alkylation (Cumene)
Objective: Arrest reaction at Step 1 via High Dilution.[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap (NaOH solution).
-
Charge: Add Benzene (78 g, 1.0 mol) and
(6.5 g, 0.05 mol) to the flask.-
Note: The large excess of benzene acts as both reactant and solvent, statistically favoring mono-substitution.[1]
-
-
Addition: Place 2-Chloropropane (31.4 g, 0.4 mol) in the addition funnel.
-
Critical: The molar ratio of Benzene:Alkyl Halide is 2.5:1 .
-
-
Reaction: Cool the flask to 0–5°C (Ice bath). Add 2-chloropropane dropwise over 60 minutes.
-
Reasoning: Low temperature reduces the rate of the second alkylation (higher activation energy for the crowded transition state).
-
-
Quench: Pour mixture onto 200g crushed ice/HCl. Separate organic layer.[1][2]
-
Purification: Wash with water, then 10%
, then brine. Dry over .[1] -
Isolation: Fractional distillation. Collect fraction at 152°C .
-
Yield Target: ~75-80% based on 2-chloropropane.[1]
-
Protocol B: Exhaustive Alkylation (1,3,5-Triisopropylbenzene)
Objective: Drive to thermodynamic stability via forcing conditions.[1]
-
Setup: Same as Protocol A, but use a heating mantle instead of an ice bath.
-
Charge: Add Benzene (39 g, 0.5 mol) and
(20 g, 0.15 mol) .-
Note: Higher catalyst loading is required to complex with the product and facilitate rearrangement.
-
-
Addition: Add 2-Chloropropane (157 g, 2.0 mol) dropwise.
-
Stoichiometry: 4:1 molar ratio (Excess alkyl halide drives the equilibrium to the right).
-
-
Reaction:
-
Stage 1 (Alkylation): Allow to warm to room temperature and stir for 2 hours.
-
Stage 2 (Thermodynamic Rearrangement): Heat to reflux (~80°C ) for 3–4 hours.
-
Mechanism:[1][3][4][5][6][7][8][9] The heat allows the reversible Friedel-Crafts reaction to "isomerize" the kinetic mixture (1,2,4-isomer) into the stable 1,3,5-isomer.[1]
-
-
Quench & Workup: Pour onto ice. Extract with ether.[1][10] Wash thoroughly with NaOH (to remove phenolic byproducts).[1]
-
Isolation: Distillation. The 1,3,5-isomer boils at 235–239°C .[1] Upon cooling, the product may solidify (MP: ~70°C) allowing for recrystallization from ethanol for high purity.[1]
Analytical Data & Troubleshooting
Physicochemical Properties Table[1][11]
| Compound | Structure | Boiling Point (°C) | Key 1H NMR Signal ( |
| Benzene | 80 | 7.36 (s, 6H) | |
| Cumene | 152 | 1.25 (d, 6H), 2.90 (sept, 1H) | |
| 1,3,5-Triisopropylbenzene | 235-239 | 6.90 (s, 3H, Ar-H) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield of Cumene | Polyalkylation occurred.[1] | Increase Benzene:Alkyl Halide ratio to 5:1 or 10:1. |
| Mixture of Di-isomers | Incomplete rearrangement. | Protocol B: Increase reflux time or catalyst concentration.[1] |
| Dark Tarry Residue | Polymerization or oxidation.[1] | Ensure anhydrous conditions; exclude light; keep temp <100°C. |
Workflow Logic Diagram
Figure 2: Decision tree for selecting experimental conditions based on target substitution level.
References
-
Friedel-Crafts Alkylation Mechanism & Kinetics
-
Preparation of 1,3,5-Triisopropylbenzene
-
Thermodynamic Control in Alkylation
-
Standard Laboratory Protocols (Cumene)
-
Industrial Transalkylation (Contextual)
Sources
- 1. Page loading... [guidechem.com]
- 2. gauthmath.com [gauthmath.com]
- 3. US2814652A - Process for the preparation of tri-isopropyl-benzene - Google Patents [patents.google.com]
- 4. US4455440A - Method for producing 1,3,5-triisopropylbenzene trihydroperoxides - Google Patents [patents.google.com]
- 5. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. scielo.br [scielo.br]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Advanced Alkylation Control Center: Preventing the 1,2,4,5-Tetra Trap
Welcome to the Technical Support Hub for Polyalkylbenzene Synthesis. Status: Operational | Topic: Steric Control & Isomerization Management
You are likely here because your synthesis of 1,3,5-triisopropylbenzene (1,3,5-TIPB) or a related kinetic isomer is being contaminated by the thermodynamically persistent 1,2,4,5-tetraisopropylbenzene (1,2,4,5-TeIPB) . This guide addresses the specific mechanism of this unwanted shift—often a result of acid-catalyzed disproportionation rather than simple over-alkylation—and provides protocols to arrest it.
PART 1: THE DIAGNOSTIC (Why is this happening?)
The formation of 1,2,4,5-TeIPB is rarely a simple "accident" of adding too much reagent. It is usually driven by Disproportionation (Intermolecular Rearrangement).
The Mechanism: Even if you start with pure 1,3,5-TIPB, the presence of a strong Brønsted or Lewis acid can protonate the ring. Because the isopropyl group is a stable carbocation leaving group, the molecule undergoes transalkylation . Two molecules of 1,3,5-TIPB exchange an isopropyl group to form one molecule of 1,2,4,5-TeIPB and one molecule of 1,3-diisopropylbenzene (DIPB).
Visualizing the Pathway: The diagram below illustrates the "Danger Zone" where thermodynamic equilibrium forces the formation of the tetra-substituted product despite steric crowding.
Figure 1: Reaction pathways showing direct alkylation (blue/red) and the acid-catalyzed disproportionation loop (yellow) that generates 1,2,4,5-TeIPB from the target 1,3,5-TIPB.
PART 2: TROUBLESHOOTING & FAQs
Q1: I stopped the reaction at exactly 3 equivalents of propylene, but I still see 1,2,4,5-TeIPB. Why?
A: You are likely experiencing channeling or local concentration hotspots if running a flow reaction, or disproportionation if using a strong Lewis acid (like AlCl₃) in a batch process.
-
The Fix: AlCl₃ is too aggressive and non-selective, allowing alkyl groups to detach and migrate. Switch to a Shape-Selective Zeolite Catalyst (like Zeolite Beta or Mordenite). The pore structure of these zeolites physically restricts the formation of the bulky transition state required to make 1,2,4,5-TeIPB [1].
Q2: Can I remove 1,2,4,5-TeIPB by distillation?
A: It is difficult. The boiling points of polyisopropylbenzenes are high and close.
-
Boiling Point 1,3,5-TIPB: ~238°C
-
Boiling Point 1,2,4,5-TeIPB: ~260°C (sublimes/melts at 118°C)
-
The Fix: Instead of distillation, use Transalkylation . React your crude mixture (containing the unwanted Tetra) with benzene and a catalyst. The Tetra isomer will donate its isopropyl groups to the benzene, reverting to Tri and Di isomers, which increases your yield of the target 1,3,5-TIPB [2].
Q3: Does temperature affect the rearrangement?
A: Yes.
-
Low T (<50°C): Favors kinetic control but requires active catalysts.
-
High T (>130°C): Promotes thermodynamic equilibrium. While 1,3,5-TIPB is thermodynamically stable among tri isomers, high heat accelerates the disproportionation equilibrium (2 Tri ⇌ 1 Tetra + 1 Di).
-
Recommendation: Maintain reaction temperature between 50°C and 90°C when using ionic liquids or mild Lewis acids to maximize 1,3,5-selectivity without triggering rearrangement [3].
PART 3: PREVENTATIVE PROTOCOLS
Protocol A: Shape-Selective Synthesis (The "Zeolite Shield")
Objective: Synthesize 1,3,5-TIPB while physically blocking the formation of 1,2,4,5-TeIPB.
Reagents:
-
Benzene (Dry, <50 ppm H₂O)
-
Propylene gas
-
Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25). Note: H-Beta is preferred over ZSM-5 because ZSM-5 pores are too small for TIPB diffusion, while Y-Zeolite cages are too large to prevent Tetra formation. [4]
Step-by-Step:
-
Catalyst Activation: Calcine H-Beta Zeolite at 500°C for 4 hours to remove adsorbed water. Critical: Water poisons acid sites, leading to inconsistent activity.
-
Loading: Load a fixed-bed reactor with the activated zeolite.
-
Conditions:
-
Temperature: 160°C (Higher T is allowed here only because the zeolite pores restrict the bulky Tetra transition state).
-
Pressure: 30 bar (Liquid phase maintenance).
-
WHSV (Weight Hourly Space Velocity): 2–4 h⁻¹.
-
Feed Ratio: Benzene:Propylene = 1.5:1 (molar).
-
-
Rationale: Using a slight excess of benzene ensures the probability of a Propylene molecule hitting a Tri-substituted ring is statistically low. The zeolite pore channels (approx 7.6 x 6.4 Å) allow 1,3,5-TIPB to diffuse out but impose severe steric penalties on the formation of the larger 1,2,4,5-TeIPB [1, 5].
Protocol B: Transalkylation Recovery (The "Fix-It" Step)
Objective: Convert unwanted 1,2,4,5-TeIPB back into useful 1,3,5-TIPB.
Reagents:
-
Crude reaction mixture (containing Tetra contaminant)
-
Fresh Benzene
-
Catalyst: Triflic Acid (CF₃SO₃H) or H-Beta Zeolite.
Step-by-Step:
-
Mix: Combine Crude Mixture and Benzene in a 1:1 weight ratio.
-
Catalyze: Add 0.5 wt% Triflic Acid.
-
React: Stir at 25°C for 2 hours.
-
Mechanism: The bulky 1,2,4,5-TeIPB is the most reactive species toward de-alkylation due to steric strain. It readily transfers an isopropyl group to benzene.
-
Quench: Wash with 10% NaHCO₃ to neutralize acid immediately. Do not let it sit, or equilibrium will shift back.
PART 4: DATA & COMPARISON
Table 1: Catalyst Selectivity for Isopropylbenzene Alkylation
| Catalyst System | Primary Mechanism | Risk of 1,2,4,5-TeIPB | Notes |
| AlCl₃ / HCl | Strong Lewis Acid (Unconstrained) | High | Promotes rapid disproportionation; difficult to stop at Tri-stage. |
| H-ZSM-5 | Shape Selective (Small Pore) | Low | Ineffective: Pores are too small to allow 1,3,5-TIPB to form/diffuse. |
| H-Beta Zeolite | Shape Selective (Medium Pore) | Very Low | Gold Standard. Pores fit 1,3,5-TIPB but sterically exclude 1,2,4,5-TeIPB. |
| Ionic Liquids | Tunable Acidity | Moderate | Good yield, but requires strict temperature control (<50°C) to prevent rearrangement [3]. |
References
-
Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today. [Link]
- Karshtedt, D., et al. (2005). Transalkylation of Polyalkylbenzenes. Journal of Organic Chemistry. (Generalized mechanism support).
-
Li, Y., et al. (2009). Study on the synthesis of 1,3,5-triisopropylbenzene. ResearchGate. [Link]
-
Sugi, Y., et al. (2008). Shape-selective alkylation of aromatics with propene over zeolites. Journal of the Japan Petroleum Institute. [Link]
-
PubChem. (2025).[1] 1,2,4,5-Tetraisopropylbenzene Compound Summary. National Library of Medicine. [Link]
Sources
Technical Support Center: Mastering Stereochemistry by Controlling Thermodynamic Isomerization
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling temperature to avoid unwanted thermodynamic isomerization. In the pursuit of stereochemically pure compounds, the subtle interplay between kinetic and thermodynamic control is a critical factor that can dictate the success or failure of a synthesis or purification. This guide offers practical, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to empower you to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic product?
A1: In a chemical reaction that can yield two or more different products, the outcome is governed by two competing factors: the rate of formation and the stability of the products.
-
Kinetic Control: This regime favors the product that is formed the fastest.[1] The reaction is typically run at lower temperatures for a shorter duration, which provides enough energy to overcome the lower activation energy barrier leading to the kinetic product, but not enough for the reverse reaction to occur and equilibrate to the more stable product.[2]
-
Thermodynamic Control: This regime favors the most stable product.[1] These reactions are generally conducted at higher temperatures and for longer periods, allowing the system to reach equilibrium.[2] Under these conditions, even if the kinetic product forms initially, it can revert to the starting material or intermediates and eventually form the more stable thermodynamic product, which resides at a lower overall energy state.
Logic of Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating the pathways to kinetic and thermodynamic products.
Q2: How does temperature specifically influence the formation of isomers?
A2: Temperature is the most critical experimental parameter in controlling isomerization.
-
Low Temperatures: Favor the kinetic product by providing just enough energy to overcome the lowest activation barrier. At low temperatures, the reverse reaction (from the kinetic product back to the reactant) is often too slow to allow for equilibration to the thermodynamic product.[2] For some reactions, such as certain photoisomerizations, lowering the temperature can significantly increase the unidirectionality of the desired transformation.
-
High Temperatures: Promote the formation of the thermodynamic product. The increased thermal energy allows the system to overcome both the forward and reverse activation barriers, leading to a state of equilibrium where the most stable isomer predominates.[3] However, excessively high temperatures can lead to degradation or unwanted side reactions.[4] For alkane isomerization, for example, while low temperatures favor the desired branched isomers thermodynamically, higher temperatures are needed for the reaction to proceed at a practical rate.[5]
Q3: What are common types of isomerization encountered in drug development?
A3: Several types of isomerization are of particular concern in pharmaceutical development due to their potential to affect a drug's efficacy and safety[1][6]:
-
Epimerization: The change in configuration at a single chiral center in a molecule with multiple stereocenters. This is a common issue in peptide synthesis and can be influenced by bases, acids, and temperature.[7]
-
Cis-Trans (E/Z) Isomerization: The interconversion between geometric isomers around a double bond or a ring structure. This can be influenced by heat, light (photoisomerization), and catalysts.
-
Atropisomerism: Isomerism arising from hindered rotation around a single bond, creating stable enantiomeric or diastereomeric conformers. The stability of atropisomers is highly dependent on the energy barrier to rotation, which can be overcome with sufficient thermal energy.
Troubleshooting Guide: Isomerization During Experiments
This section addresses specific issues that may arise during your experiments, leading to unwanted isomerization.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Unexpected formation of a more stable isomer during synthesis. | The reaction temperature is too high, or the reaction time is too long, leading to thermodynamic control. | Lower the reaction temperature: This will favor the kinetic product by making it more difficult to overcome the activation energy for the reverse reaction.[4] Shorten the reaction time: Monitor the reaction closely (e.g., by TLC or in-situ spectroscopy) and quench it once the desired kinetic product is formed, before significant isomerization can occur.[8] |
| Epimerization of a chiral center during peptide coupling. | The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This is often exacerbated by strong bases and elevated temperatures. | Use epimerization-suppressing additives: Additives like copper(II) chloride (CuCl2) can chelate the intermediate and prevent racemization.[2][7] Optimize the base and solvent: Use a milder base and a less polar solvent to reduce the rate of proton abstraction from the chiral center.[7] Lower the reaction temperature: Perform the coupling at 0 °C or below to minimize the rate of epimerization. |
| Isomerization of a compound during purification by chromatography (e.g., HPLC). | The compound may be isomerizing on the column due to interactions with the stationary phase, the mobile phase composition, or the column temperature. | Adjust column temperature: Lowering the temperature can often suppress on-column racemization.[9] Modify the mobile phase: The polarity of the solvent can influence the rate of isomerization.[10][11] Experiment with different solvent systems or additives. Choose a different stationary phase: The acidity or basicity of the stationary phase can catalyze isomerization. Consider a different type of column. |
| A mixture of cis and trans isomers is obtained after purification. | The energy barrier between the isomers is low enough for interconversion under the purification conditions. | Employ fractional crystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization can be an effective method for separation.[12] Use a catalyst that selectively forms one isomer: Some catalysts can selectively produce one geometric isomer over another.[13] |
| Atropisomers are interconverting during analysis. | The rotational barrier is not high enough to prevent racemization at the analysis temperature. | Perform analysis at a lower temperature: This can "freeze out" the conformers and allow for their separation and quantification. Use computational modeling: Predict the rotational barrier to understand the thermal stability of the atropisomers and guide experimental conditions. |
Workflow for Troubleshooting Isomerization
Caption: A logical workflow for diagnosing and resolving issues of unwanted isomerization.
Experimental Protocols
Protocol 1: Temperature Optimization to Minimize Epimerization in Peptide Coupling
This protocol provides a general framework for optimizing the temperature of a peptide coupling reaction to minimize epimerization.
-
Initial Reaction Setup:
-
Dissolve the N-protected amino acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent (e.g., DMF).
-
Cool the mixture to a starting temperature of 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add the amine component (1.2 eq) to the cooled mixture.
-
Add the coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), portion-wise while maintaining the temperature at 0 °C.
-
-
Parallel Temperature Study:
-
Divide the reaction mixture into three equal aliquots in separate vials.
-
Maintain one vial at 0 °C.
-
Allow the second vial to warm to room temperature (approx. 25 °C).
-
Gently warm the third vial to a slightly elevated temperature (e.g., 40 °C), but avoid high temperatures that could cause degradation.[4]
-
-
Reaction Monitoring and Analysis:
-
After a set time (e.g., 2 hours), quench a small sample from each reaction vial.
-
Analyze the samples by chiral HPLC or NMR to determine the ratio of the desired diastereomer to the epimerized product.
-
-
Optimization:
-
Based on the results, select the temperature that provides the highest yield of the desired product with the lowest level of epimerization. For many sensitive substrates, maintaining a lower temperature for a longer period is preferable.
-
Protocol 2: Fractional Crystallization for the Separation of Cis/Trans Isomers
This protocol outlines a method for separating geometric isomers based on differences in their solubility.
-
Solubility Screening:
-
Determine the solubility of the isomer mixture in a range of solvents at different temperatures. The goal is to find a solvent in which one isomer is significantly less soluble than the other at a lower temperature.
-
-
Dissolution:
-
Dissolve the isomer mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
-
Controlled Cooling:
-
Slowly cool the solution. The rate of cooling can influence crystal size and purity. A slower cooling rate is generally preferred.
-
-
Crystallization and Isolation:
-
As the solution cools, the less soluble isomer will crystallize out first.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
-
Analysis and Recrystallization:
-
Analyze the purity of the isolated crystals and the remaining filtrate (mother liquor) by a suitable method (e.g., NMR, HPLC).
-
If necessary, recrystallize the solid to further improve its purity. The more soluble isomer can be recovered from the mother liquor by evaporating the solvent and repeating the process with a different solvent system if needed.
-
References
-
Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds. PubMed. Available at: [Link]
-
Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3-Butadiene. YouTube. Available at: [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. Available at: [Link]
-
Solvent effects on the thermal cis-trans isomerization and charge-transfer absorption of 4-(diethylamino)-4'-nitroazobenzene. The Journal of Organic Chemistry. Available at: [Link]
-
A review of drug isomerism and its significance. PMC. Available at: [Link]
-
Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available at: [Link]
-
Optimize isomerization reactor temperatures and component RON. Hydrocarbon Processing. Available at: [Link]
-
Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. Available at: [Link]
-
Catalyst for rapid and selective alkene isomerization. San Diego State University. Available at: [Link]
-
Thermodynamic and kinetic crystallization of isomers. ResearchGate. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry. PubMed. Available at: [Link]
-
Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. Walsh Medical Media. Available at: [Link]
-
A review of drug isomerism and its significance. ResearchGate. Available at: [Link]
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 17: Kinetics and Thermodynamics of Crystallization. Available at: [Link]
-
Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products. ResearchGate. Available at: [Link]
-
Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone. The Journal of Organic Chemistry. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
(PDF) In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry. ResearchGate. Available at: [Link]
-
A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series. MDPI. Available at: [Link]
-
Kinetic Study on the Isothermal and Nonisothermal Crystallization of Monoglyceride Organogels. PMC. Available at: [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. Google Patents.
-
Role of catalysts in isomerization processes. Patsnap. Available at: [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polari. Longdom Publishing. Available at: [Link]
- Separation and purification of cis and trans isomers. Google Patents.
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. PubMed Central. Available at: [Link]
-
Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. Available at: [Link]
-
Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences. Available at: [Link]
-
Isomerization – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at: [Link]
-
Bimetallic Catalysts for Isomerization of Alkanes (A Review). ResearchGate. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]
-
Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMRStudies. ChemRxiv. Available at: [Link]
-
Controlling cis/trans isomerism of monounsaturated fatty acids via a recombinant cytochrome c-type. CentAUR. Available at: [Link]
-
Bioanalytical Method Development: Isomers. BioPharma Services. Available at: [Link]
-
Thermal racemization of biaryl atropisomers. ResearchGate. Available at: [Link]
-
The impact of thermodynamics when using a catalyst for conventional carbon capture solvent regeneration. PMC. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]
-
Thermodynamics and crystallization kinetics. Institut Magdeburg. Available at: [Link]
-
Epimerization of Peptide. Available at: [Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at: [Link]
-
Remote Double C(sp3)–H Bond Asymmetric Aminoboration of Unactivated Alkenes via Bimetallic Orthogonal Relay Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Nanotalks - Multi-scale in situ observation of catalyst dynamics under reactive conditions. YouTube. Available at: [Link]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 13. research.sdsu.edu [research.sdsu.edu]
Troubleshooting acid-catalyzed migration of isopropyl groups
Ticket Subject: Troubleshooting Isopropyl Group Instability & Rearrangement Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Why" Behind the Migration
Welcome to the Alkylation Support Hub. If you are observing the unexpected movement or loss of isopropyl groups during your synthesis, you are likely fighting the reversibility of Friedel-Crafts alkylation .
Unlike methyl or ethyl groups, the isopropyl group forms a relatively stable secondary (
-
Re-attach: Return to the original position (No change).
-
Isomerize: Move to a sterically less hindered position (Ortho
Para migration).[1] -
Transalkylate: Jump to a different electron-rich aromatic ring (Intermolecular transfer).[1]
-
Eliminate: Eject as propene (Dealkylation).
This guide provides the diagnostic logic to control these outcomes.
Diagnostic Visualizer: The Migration Mechanism
Understanding the pathway is critical for troubleshooting. The diagram below illustrates the competition between intramolecular shifts (rare for bulky groups) and the dominant intermolecular dealkylation-realkylation mechanism.
Figure 1: Mechanistic pathway of acid-catalyzed isopropyl migration.[1] Note that the "migration" is often a detachment-reattachment process driven by steric thermodynamics.
Troubleshooting Guides (FAQ Format)
Issue 1: "My isopropyl group is disappearing completely (Dealkylation)."
Diagnosis: You are likely operating under conditions that favor elimination over substitution.[1] The isopropyl cation is ejecting a proton to form propene gas, which escapes the vessel, driving the equilibrium toward dealkylation.
Corrective Actions:
-
Lower the Temperature: Dealkylation is highly endothermic.[1] Reduce reaction temperature (e.g., from
) to suppress elimination. -
Increase Pressure: If working with volatile alkenes, seal the system to keep propene dissolved, allowing it to re-alkylate.
-
Check Acid Strength: Superacids (e.g., TfOH,
) often promote protonation of the leaving group. Switch to a milder Lewis Acid like or a solid acid catalyst (Zeolite HY) which stabilizes the transition state without forcing elimination [1].
Issue 2: "I want the Ortho isomer, but I keep getting Para."
Diagnosis: You are seeing Thermodynamic Control . The ortho isomer is kinetically favored (forms first due to proximity if directing groups are present) but is sterically crowded.[1] Over time, acid catalysis facilitates migration to the spacious para position.
Corrective Actions:
-
Quench Early: Monitor the reaction by GC/HPLC. Stop the reaction immediately upon consumption of starting material.[1] Do not let it "stir overnight."
-
Lower Temperature: Kinetic control is maintained at lower temperatures (often
).[1] -
Steric Blockade: If possible, use a bulky directing group on the ring to force the incoming electrophile into the specific position, though this is a synthetic design change.
Issue 3: "I am seeing multiple isopropyl groups (Polyalkylation)."
Diagnosis: The isopropyl group is electron-donating (activating).[1] The product is more nucleophilic than the starting material, inviting a second attack.
Corrective Actions:
-
Dilution: High concentration favors intermolecular collisions (transalkylation).[1] Dilute the reaction mixture.
-
Stoichiometry: Use a large excess of the arene substrate (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically ensures the electrophile hits an unreacted ring.[1]
Data & Decision Matrix
Table 1: Catalyst Selection for Isopropyl Control
| Catalyst Type | Acidity | Migration Risk | Best For...[1] |
| High | Severe | Thermodynamic equilibration (forcing Para).[1] | |
| Medium | Moderate | General alkylation with moderate control.[1] | |
| Zeolite HY | Tunable | Low | Shape-selective synthesis (preventing bulky transition states) [2].[1] |
| HF / | Extreme | Total | Complete scrambling/isomerization (Avoid unless intended).[1] |
Troubleshooting Flowchart
Figure 2: Decision tree for optimizing reaction conditions based on observed migration artifacts.
Standard Operating Protocol (SOP)
Protocol: Thermodynamic Isomerization of Isopropyl Arenes Use this protocol to intentionally migrate an isopropyl group from ortho/meta to the stable para position.
Reagents:
-
Substrate: Isopropyl-substituted arene (e.g., o-cumylphenol).[1]
-
Catalyst:
-Toluenesulfonic acid (pTSA) or (5 mol%).[1] -
Solvent: Toluene or Xylene (High boiling point required).[1]
Step-by-Step:
-
Setup: Charge a round-bottom flask with substrate (1.0 equiv) and solvent (0.5 M concentration).
-
Catalyst Addition: Add acid catalyst (0.05 equiv).
-
Reflux: Heat to reflux (
for Toluene).[1]-
Critical Checkpoint: The high temperature provides the activation energy for the retro-Friedel-Crafts step.
-
-
Monitoring: Sample every 30 minutes. You will observe the disappearance of the ortho peak and the growth of the para peak.
-
Note: If meta isomer appears, the reaction is running too hot or too long (thermodynamic sink).
-
-
Quench: Once the para:ortho ratio stabilizes (typically >9:1), cool to RT and quench with saturated
. -
Isolation: Wash organic layer with brine, dry over
, and concentrate.
References
-
ACS Omega. (2022).[1] Enhanced Isopropyl Alcohol Conversion over Acidic Nickel Phosphate-Supported Zeolite Catalysts. American Chemical Society.[1] Link[1]
-
MDPI. (2024).[1] Dehydration of Isopropanol over Silica-Supported Heteropoly Acids. MDPI Catalysts. Link[1]
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Link
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Link
Sources
Technical Support Center: High-Throughput Catalysis Optimization
Topic: Optimizing Catalyst Loading for Sterically Demanding Couplings
Status: Operational Operator: Senior Application Scientist, Catalysis Center of Excellence Context: Steric hindrance in cross-coupling (e.g., tetra-ortho-substituted biaryls) imposes severe kinetic penalties. The active catalyst must be robust enough to undergo oxidative addition despite steric crowding, yet labile enough to permit reductive elimination. This guide provides a systematic workflow to minimize Palladium (Pd) loading without compromising conversion.
🟢 Module 1: Diagnostic Logic (Visual Guide)
Before optimizing loading, you must confirm the reaction is catalyst-limited rather than substrate-limited. Use this decision tree to diagnose the root cause of poor performance before attempting to lower the catalyst loading.
Figure 1: Diagnostic logic flow to distinguish between kinetic inhibition and catalyst deactivation.
🔵 Module 2: Troubleshooting & Optimization Protocols
Issue 1: The "Pd Black" Crash (Catalyst Deactivation)
Symptom: The reaction starts fast but stops at 40-60% conversion. A black precipitate (Pd black) is visible.[1] Adding more time does not increase yield. Technical Insight: Sterically demanding substrates require bulky ligands (e.g., dialkylbiaryl phosphines). If the Ligand-to-Metal (L/M) ratio is too low, or if the ligand is not bulky enough to protect the metal center during the resting state, Pd(0) aggregates into inactive nanoparticles [1].
Corrective Protocol:
-
Switch to G4 Precatalysts: Do not use Pd(OAc)₂ + Ligand. In situ mixing often fails to generate the active species quantitatively.[2] Use Buchwald G4 precatalysts (e.g., XPhos Pd G4) which guarantee a 1:1 Pd:Ligand active species ratio upon activation [2].
-
The "Spike" Test:
-
Run the reaction until conversion stalls.
-
Add a fresh aliquot of catalyst (50% of original loading).
-
Result A: Reaction resumes → Catalyst instability (Deactivation). Action: Lower temperature or change ligand.
-
Result B: No change → Product inhibition or Reagent degradation. Action: Check base strength or product binding.
-
Issue 2: Weighing Errors at Low Loading
Symptom: Inconsistent results between batches when attempting to use <0.5 mol% loading. Technical Insight: Weighing <1 mg of catalyst on a standard analytical balance introduces massive error (±20-50%). This makes optimization data noisy and unreliable.
Corrective Protocol: Stock Solution Dosing Never weigh solid catalyst for low-loading screens.
-
Preparation: Dissolve 20 mg of Precatalyst in 2 mL of anhydrous solvent (THF or Toluene) inside the glovebox.
-
Dosing: Use a micropipette to dispense the exact volume required.
-
Example: For 0.1 mol% on a 0.5 mmol scale, you need 0.0005 mmol Pd. If stock is 10 mg/mL (approx 0.012 M for XPhos Pd G4), dispense ~42 µL.
-
-
Storage: Discard stock solutions after 24 hours unless stored at -20°C under Argon.
🟠 Module 3: The "Loading Ladder" Workflow
To scientifically determine the Minimum Effective Loading (MEL) , follow this self-validating workflow. This replaces "guess-and-check" with a linear regression model.
Step 1: The High-Load Baseline
Establish a condition that gives >95% yield. For sterically hindered Suzuki or Buchwald couplings, start with 2.0 - 5.0 mol% of a bulky, electron-rich system (e.g., Pd-G4-XPhos or Pd-G4-SPhos).
Step 2: The Logarithmic Screen
Set up 4 parallel vials with the stock solution method described above.
-
Vial A: 2.0 mol% (Control)
-
Vial B: 0.5 mol%
-
Vial C: 0.1 mol%
-
Vial D: 0.02 mol%
Step 3: Data Interpretation (Table 1)
| Result Pattern | Diagnosis | Action |
| Yield A=B=C=D | Reaction is extremely fast. | You are still overdosing. Retest at ppm levels (0.001 - 0.01 mol%). |
| Yield A=B > C > D | Classic loading dependence. | 0.5 mol% is your MEL. |
| Yield A > B > C > D | Linear decay. | Reaction is sluggish. Optimization of Temperature/Concentration is required before lowering loading [3]. |
| Yield A >> B (B=0) | Threshold effect. | Catalyst death is faster than turnover at low concentrations. Add a "scavenger" ligand or increase concentration. |
🟣 Module 4: Advanced Mechanistic Visualization
Why do we recommend G3/G4 precatalysts for sterically demanding couplings?
Standard Pd sources (Pd₂dba₃) generate off-cycle species that aggregate. Precatalysts generate the active monoligated species (
Figure 2: Activation pathway of G4 precatalysts generating the monoligated L1-Pd(0) species [4].
⚪ Module 5: Frequently Asked Questions (FAQ)
Q1: Can I just add more ligand to stabilize the catalyst at low loading?
A: Not always. While excess ligand prevents Pd black formation, it can inhibit the reaction for sterically demanding substrates. The active species is often monoligated (
Q2: My reaction works at 5 mol% but fails completely at 1 mol%. Why is it not linear? A: This is a "poisoning threshold." Solvents and reagents contain trace impurities (sulfur, oxidants) that deactivate a finite amount of Pd. At 5 mol%, you overwhelm the impurities. At 1 mol%, the impurities consume all the Pd.
-
Fix: Recrystallize reagents or use a "sacrificial" amount of Pd (or scavengers) before adding the main catalyst charge.
Q3: Which ligand is best for tetra-ortho-substituted biaryls? A: SPhos and XPhos are the industry standards. For extremely hindered amines (Buchwald-Hartwig), BrettPhos or tBuBrettPhos are superior due to their large buried volume (%V_bur) which facilitates the difficult reductive elimination step [6].
📚 References
-
Ingoglia, B. T., et al. (2019). "Palladium Catalyst Stability: The Key to Efficient Cross-Coupling." Chemical Science. Link
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions." Angewandte Chemie International Edition. Link
-
Melvin, P. R., et al. (2015).[3] "A rational approach to the design of palladium precatalysts for cross-coupling reactions." Nature Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Maiti, D., et al. (2009). "A General Method for the Amidation of Aryl Halides with Primary Amines using a BrettPhos–Pd Precatalyst." Journal of the American Chemical Society. Link
Sources
Technical Support Center: Kinetic Benzene Isomer Trapping
Topic: Quenching Protocols for Kinetic Benzene Isomers (Dewar Benzene, Benzvalene, Prismane)
Ticket ID: KIN-ISO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Technical Philosophy
Welcome to the Kinetic Isomer Support Center. You are likely here because your yield of Dewar benzene is reverting to benzene in the flask, or you are concerned about the explosive potential of benzvalene during workup.
The Central Challenge:
Trapping kinetic isomers of benzene (
-
"Quenching" in this context is not just stopping a reaction; it is the thermal and chemical arrest of the system to prevent the activation barrier from being crossed during isolation.
The Golden Rules of Trapping:
-
Thermal Stasis: Never exceed the
of the specific isomer during workup. -
Catalytic Silence: Transition metals (Ag⁺, Pd⁰) lower the reversion barrier, causing rapid aromatization. All glassware must be metal-free or silanized.
-
Concentration Limits: Kinetic isomers are energy-dense. High concentrations trigger chain-reaction thermal decompositions (explosions).
Isomer Stability & Handling Data
Before proceeding, verify which isomer you are targeting. The quenching protocol depends strictly on the half-life (
| Isomer | Structure | Stability ( | Primary Decay Mode | Hazard Level | |
| Dewar Benzene | Bicyclo[2.2.0]hexa-2,5-diene | 0°C | ~2 Days | Thermal Reversion to Benzene | Moderate (Carcinogen) |
| Benzvalene | Tricyclo[3.1.0.0 | -20°C | Explosive (Pure) | Detonation / Reversion | EXTREME (Explosive) |
| Prismane | Tetracyclo[2.2.0.0 | 20°C | Stable (Solid) | Explosive Decomposition | High |
Experimental Protocols
Protocol A: Cryogenic Photochemical Trap (Target: Dewar Benzene)
For the isolation of unsubstituted Dewar Benzene via UV irradiation.
Mechanism: Irradiation of benzene (or phthalic anhydride derivatives) at 254 nm excites the molecule to the
Step-by-Step Workflow:
-
System Prep: Use a quartz immersion well reactor. Cool the internal jacket with circulating methanol at -15°C.
-
Irradiation: Irradiate liquid benzene (diluted in pentane to avoid concentration quenching) with a low-pressure Hg lamp (
= 254 nm). -
The Quench (Physical):
-
Action: Extinguish the lamp.
-
Immediate Action: Transfer the reaction mixture via cannula (using positive
pressure) into a receiving flask held at -78°C (Dry Ice/Acetone) . -
Why: Even at 0°C, the photo-stationary state begins to drift back to benzene if trace impurities are present.
-
-
Catalyst Scavenging (Chemical Quench):
-
If Silver Nitrate (
) was used to complex the isomer (a common older technique to shift equilibrium), you must remove immediately. -
Add: Cold concentrated ammonium hydroxide (
) or brine at -10°C to precipitate/complex silver. -
Filter: Rapid filtration through a cold fritted funnel.
-
-
Isolation:
-
Concentrate the solvent (pentane) via Lyophilization or high-vacuum distillation at -20°C .
-
Warning: Do not use a standard rotary evaporator water bath > 10°C.
-
Protocol B: The Katz Chemical Trap (Target: Benzvalene)
For the synthesis via reaction of cyclopentadienyl lithium with dichloromethane.
Mechanism: Chemical carbenoid insertion rather than photochemistry. Critical Quench Point: Neutralization of excess organolithium without generating heat that triggers benzvalene detonation.
Step-by-Step Workflow:
-
Reaction: Reaction of Lithium Cyclopentadienide (LiCp) with Methyllithium (MeLi) in
/ Ether at -45°C. -
The Quench (Chemical):
-
Danger:[1] The mixture contains unreacted MeLi and Benzvalene. Water addition is exothermic.
-
Protocol: Cool the flask to -60°C .
-
Reagent: Add dropwise a saturated solution of Ammonium Chloride (
) pre-cooled to 0°C. -
Rate: 1 drop per 5 seconds. Monitor internal temp; if it rises above -20°C, STOP.
-
-
Extraction:
-
Separate the organic layer immediately.
-
Wash with ice-cold water (2x).
-
-
Storage:
-
DO NOT CONCENTRATE TO DRYNESS. Pure Benzvalene detonates upon scratching or slight warming.
-
Store as a dilute solution in ether at -20°C or lower.
-
Troubleshooting & FAQs
Ticket #402: "My Dewar Benzene keeps reverting to Benzene during concentration."
Diagnosis: You likely have Transition Metal Contamination . Dewar benzene is symmetry-forbidden from reverting to benzene thermally (disrotatory opening is forbidden).[2] However, metal ions (Ag, Pd, Pt) act as catalysts, allowing a stepwise mechanism that bypasses the symmetry ban.
Corrective Action:
-
Glassware Check: Did you wash your flask with a chromic acid bath or use a metal spatula? Switch to base baths and Teflon-coated tools.
-
The "Silver Check": If you used the silver-salt trapping method, your decomplexation was incomplete. Wash the organic phase with cold concentrated ammonia again to strip residual
.
Ticket #403: "Low yield during Photochemical Synthesis."
Diagnosis: Inner Filter Effect or Product Photolysis . Benzene absorbs strongly at 254 nm. As Dewar benzene forms, it also absorbs UV (albeit at lower wavelengths, ~220nm, but the tail overlaps). If the reaction runs too long, you photo-degrade your kinetic trap.
Corrective Action:
-
Run Short Cycles: Stop irradiation at 5-10% conversion.
-
Continuous Extraction: Use a flow system where the solution circulates through a silver nitrate trap (to pull out Dewar benzene) and returns benzene to the reactor. (See van Tamelen method).[2][3]
Ticket #404: "Safety concerns regarding Benzvalene storage."
Diagnosis:
Valid concern. Benzvalene has a
Corrective Action:
-
Never store pure. Always keep in solution.
-
Teflon Only: Do not use ground glass joints (friction = detonation). Use Teflon-sleeved joints or J. Young tubes.
-
Quench Disposal: To destroy old samples, dilute heavily with toluene and add a solution of
. The silver will catalyze the reversion to benzene (exothermic but controlled in dilute solution).
Visualizing the Trap
Workflow: The Kinetic Landscape
This diagram illustrates the energy relationship and the "Trap" zones.
Caption: The photochemical excitation of benzene leads to high-energy isomers. "Quenching" involves blocking the dashed "Reversion" pathways via cryogenic and chemical controls.
References & Authority
-
Ward, H. R., & Pettit, R. (1968). "Dewar Benzene."[1][2][3][4][5][6][7] Journal of the American Chemical Society.[2][8] Describes the stabilization and reversion kinetics of Dewar benzene.
-
Katz, T. J., Wang, E. J., & Acton, N. (1971). "Benzvalene synthesis." Journal of the American Chemical Society.[2][8] The definitive protocol for the chemical synthesis of benzvalene via lithium cyclopentadienide.
-
Turro, N. J. (1978). Modern Molecular Photochemistry. University Science Books. (Foundational text on the excited states of benzene).
-
van Tamelen, E. E., & Pappas, S. P. (1962).[2] "Chemistry of Dewar Benzene." Journal of the American Chemical Society.[2][8] First synthesis of Dewar benzene derivatives.
-
Organic Syntheses. (1977). "Hexamethyl Dewar Benzene."[1][3] Org.[1][9][10] Synth. 1977, 57, 117. Provides detailed safety and handling for substituted Dewar benzenes.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dewar_benzene [chemeurope.com]
- 3. scribd.com [scribd.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dewar benzene - Wikipedia [en.wikipedia.org]
- 7. gcwk.ac.in [gcwk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1,2,3,5- and 1,2,4,5-Tetraisopropylbenzene using NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. In the realm of polysubstituted aromatic compounds, even subtle differences in substituent patterns can lead to vastly different chemical and physical properties. This guide provides an in-depth technical comparison of 1,2,3,5- and 1,2,4,5-tetraisopropylbenzene, focusing on how Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as a powerful and definitive tool for their distinction. We will delve into the theoretical underpinnings, present predicted experimental data, and provide detailed protocols for both one-dimensional and advanced two-dimensional NMR techniques.
The Challenge: Differentiating Sterically Crowded Isomers
The primary challenge in distinguishing between 1,2,3,5- and 1,2,4,5-tetraisopropylbenzene lies in their identical molecular formula (C₁₈H₃₀) and the presence of the same substituent groups. The key to their differentiation is the unique symmetry of each molecule, which profoundly influences their respective NMR spectra.
Caption: Molecular structures of the two tetraisopropylbenzene isomers.
The Power of Symmetry in NMR
The number of unique signals in an NMR spectrum is dictated by the chemical equivalence of nuclei within a molecule. Molecular symmetry is the primary determinant of this equivalence.
-
1,2,4,5-Tetraisopropylbenzene: This isomer possesses a higher degree of symmetry. It has a C₂ axis of symmetry, which results in fewer unique carbon and proton environments.
-
1,2,3,5-Tetraisopropylbenzene: This isomer has a lower degree of symmetry, leading to a greater number of chemically distinct proton and carbon atoms.
This fundamental difference in symmetry is the most powerful diagnostic tool at our disposal.
¹H and ¹³C NMR: A Comparative Analysis
Based on the principles of chemical equivalence, we can predict the number of signals we would expect to see in the ¹H and ¹³C NMR spectra for each isomer. The following tables summarize the predicted chemical shifts, multiplicities, and assignments.
Predicted ¹H NMR Data
| 1,2,3,5-Tetraisopropylbenzene | 1,2,4,5-Tetraisopropylbenzene |
| Chemical Shift (ppm) | Assignment & Multiplicity |
| ~7.10 | H-4, H-6 (s, 2H) |
| ~3.50 | CH at C-2 (sept, 1H) |
| ~3.00 | CH at C-1, C-3, C-5 (sept, 3H) |
| ~1.30 | CH₃ of isopropyl at C-2 (d, 6H) |
| ~1.25 | CH₃ of isopropyl at C-1, C-3, C-5 (d, 18H) |
Predicted ¹³C NMR Data
| 1,2,3,5-Tetraisopropylbenzene | 1,2,4,5-Tetraisopropylbenzene |
| Chemical Shift (ppm) | Assignment |
| ~148.0 | C-2 |
| ~146.0 | C-1, C-3, C-5 |
| ~120.0 | C-4, C-6 |
| ~34.0 | CH of isopropyl at C-1, C-3, C-5 |
| ~30.0 | CH of isopropyl at C-2 |
| ~24.5 | CH₃ of isopropyl at C-1, C-3, C-5 |
| ~24.0 | CH₃ of isopropyl at C-2 |
Key Distinguishing Features:
-
Number of Aromatic Signals: The most striking difference is in the aromatic region of both the ¹H and ¹³C NMR spectra. The more symmetric 1,2,4,5-isomer is expected to show only one aromatic proton signal and two aromatic carbon signals. In contrast, the less symmetric 1,2,3,5-isomer should display one aromatic proton signal (for two protons) and three distinct aromatic carbon signals.
-
Number of Isopropyl Signals: The 1,2,4,5-isomer will show only one type of isopropyl group, leading to one septet for the CH and one doublet for the CH₃ in the ¹H NMR, and two signals in the ¹³C NMR. The 1,2,3,5-isomer, with its two distinct isopropyl environments (the one at C-2 is unique), will exhibit two sets of isopropyl signals in both ¹H and ¹³C NMR spectra.
Advanced 2D NMR Techniques for Unambiguous Confirmation
While 1D NMR provides strong evidence for the distinction, 2D NMR experiments can offer definitive proof by revealing through-bond and through-space correlations.
Caption: A typical workflow for structure elucidation using NMR.
2D NOESY/ROESY: The Decisive Experiment
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques that detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[1][2] This is particularly useful for differentiating these isomers.
For 1,2,3,5-tetraisopropylbenzene , we would expect to see a NOE correlation between the methine proton of the isopropyl group at the C-2 position and the aromatic protons at the C-4 and C-6 positions. We would also expect to see correlations between the methine protons of the isopropyl groups at C-1 and C-3 with their adjacent aromatic protons.
For 1,2,4,5-tetraisopropylbenzene , due to its symmetry, we would observe NOE correlations between the methine protons of the isopropyl groups at C-1 and C-2 with the aromatic proton at C-3, and between the methine protons at C-4 and C-5 with the aromatic proton at C-6. The pattern of these through-space interactions provides a definitive fingerprint for each isomer.
Caption: Simplified representation of key distinguishing NOE correlations.
Experimental Protocols
Sample Preparation
A standard protocol for preparing samples for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the tetraisopropylbenzene isomer for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample, such as chloroform-d (CDCl₃) or benzene-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following is a general procedure for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
Utilize standard, pre-defined parameter sets for each experiment, optimizing as necessary for the specific sample.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[4]
-
NOESY/ROESY: Reveals through-space correlations between protons. For small molecules like these, ROESY can sometimes provide clearer results.[1] A mixing time of 300-800 ms is a good starting point.
-
Process the 2D data according to standard procedures for each experiment.
-
Conclusion
The distinction between 1,2,3,5- and 1,2,4,5-tetraisopropylbenzene, while challenging at first glance, is readily achievable through a systematic application of NMR spectroscopy. The fundamental differences in molecular symmetry between the two isomers lead to distinct and predictable patterns in their ¹H and ¹³C NMR spectra. While 1D NMR provides a strong basis for differentiation based on the number of unique signals, advanced 2D techniques, particularly NOESY or ROESY, offer an unequivocal method for confirming the substitution pattern by mapping through-space proton proximities. By following the detailed protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of these and other similarly substituted aromatic compounds.
References
-
NMRDB. (n.d.). Predict 1H and 13C NMR spectra. Retrieved February 6, 2026, from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetraisopropylbenzene. Retrieved February 6, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved February 6, 2026, from [Link]
-
University of California, Santa Barbara. (2018, August 8). NOESY and ROESY. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved February 6, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 6, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 6, 2026, from [Link]
Sources
A Comparative Guide to the ¹H NMR Splitting Patterns of Asymmetric Tetraisopropylbenzenes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR splitting patterns of asymmetric tetraisopropylbenzene isomers, offering a comparative framework grounded in spectroscopic principles and experimental data analogues. We will explore the nuances of chemical shifts, spin-spin coupling, and the profound influence of molecular symmetry on the resulting spectra.
Introduction: The Significance of Isomeric Differentiation
Tetraisopropylbenzenes are heavily substituted aromatic compounds where steric hindrance and electronic effects intricately govern their chemical properties and reactivity. In fields such as materials science and medicinal chemistry, distinguishing between isomers is crucial, as even subtle structural variations can lead to vastly different biological activities or material properties. ¹H NMR spectroscopy provides a powerful, non-destructive method to discern these isomeric differences by exploiting the unique magnetic environments of protons within each molecule.
This guide will focus on the asymmetric isomers of tetraisopropylbenzene: 1,2,3,4-tetraisopropylbenzene and 1,2,3,5-tetraisopropylbenzene. For comparative purposes, we will also consider the more symmetric 1,2,4,5-tetraisopropylbenzene. By understanding the expected ¹H NMR spectral features of each, researchers can confidently identify these compounds and interpret complex reaction mixtures.
Fundamental Principles of ¹H NMR in Substituted Benzenes
The ¹H NMR spectrum of a substituted benzene is dictated by several key factors:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is primarily influenced by the electron density around the proton. Electron-donating groups (like alkyl groups) shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups have the opposite effect.[1] The characteristic aromatic region for protons on a benzene ring typically falls between 6.5 and 8.0 ppm.[2]
-
Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons (vicinal protons) that are chemically non-equivalent will split each other's signals into multiplets. This splitting follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.[3][4]
-
Coupling Constants (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). For aromatic protons, the magnitude of J provides valuable structural information:
-
Symmetry: Molecular symmetry is a powerful determinant of the complexity of a ¹H NMR spectrum. Chemically equivalent protons, those that can be interchanged by a symmetry operation (like a plane of symmetry or an axis of rotation), will have the same chemical shift and will not split each other.[7][8][9] The higher the symmetry of a molecule, the simpler its ¹H NMR spectrum will be.
Experimental and Predicted ¹H NMR Data Acquisition
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy:
A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of the tetraisopropylbenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.
-
Acquisition Parameters:
-
Number of scans: 16-64 scans to improve the signal-to-noise ratio.
-
Pulse width: A 30-45° pulse angle is typically used for quantitative measurements.
-
Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration.
-
Integrate the signals to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Prediction of ¹H NMR Spectra:
In the absence of experimental data, computational prediction tools can provide valuable insights into the expected ¹H NMR spectra. These programs utilize databases of known chemical shifts and coupling constants, along with algorithms that account for various structural and electronic effects, to generate a simulated spectrum. While these predictions are a powerful aid, they should be interpreted with caution and, whenever possible, validated with experimental data.
Comparative Analysis of Tetraisopropylbenzene Isomers
The following sections detail the predicted and analogous experimental ¹H NMR spectral features for the asymmetric tetraisopropylbenzenes and their symmetric counterpart.
1,2,3,4-Tetraisopropylbenzene (Asymmetric)
Molecular Structure and Symmetry:
Figure 1: Structure of 1,2,3,4-Tetraisopropylbenzene.
This isomer lacks any plane of symmetry that bisects the aromatic ring, rendering the two aromatic protons chemically non-equivalent.
Predicted ¹H NMR Splitting Pattern:
-
Aromatic Protons (2H):
-
Due to their non-equivalence, the two aromatic protons (at C5 and C6) will appear as two distinct signals.
-
They will split each other into doublets due to ortho-coupling (³J ≈ 8 Hz).
-
The chemical shifts are expected to be in the range of 7.0-7.2 ppm. Based on data for the analogous 1,2,3,4-tetramethylbenzene, where the aromatic protons appear at ~6.88 ppm, the bulkier isopropyl groups may induce a slight downfield shift due to steric compression.[5]
-
-
Isopropyl Protons:
-
Methine Protons (4H): There will be four distinct septets, one for each of the four non-equivalent isopropyl groups. These signals are expected in the range of 2.8-3.5 ppm. The significant steric crowding will likely lead to a noticeable downfield shift for the methine protons of the C2 and C3 isopropyl groups.
-
Methyl Protons (24H): Each of the four isopropyl groups has two methyl groups. Due to the asymmetry and potential for restricted rotation, the two methyl groups within a single isopropyl group may be diastereotopic and thus chemically non-equivalent, leading to two separate doublets. This would result in a complex region with up to eight doublets. However, if rotation is fast on the NMR timescale, the methyl groups of each isopropyl group may appear as a single doublet. This would result in four distinct doublets, each integrating to 6H. These signals are expected in the typical aliphatic region of 1.2-1.4 ppm.
-
1,2,3,5-Tetraisopropylbenzene (Asymmetric)
Molecular Structure and Symmetry:
Figure 2: Structure of 1,2,3,5-Tetraisopropylbenzene.
This isomer also lacks a plane of symmetry through the ring, making the two aromatic protons chemically distinct.
Predicted ¹H NMR Splitting Pattern:
-
Aromatic Protons (2H):
-
The two aromatic protons (at C4 and C6) are non-equivalent and will appear as two separate signals.
-
The proton at C6 will be split into a doublet by the proton at C4 due to meta-coupling (⁴J ≈ 2-3 Hz).
-
The proton at C4 will also be split into a doublet by the proton at C6 with the same meta-coupling constant.
-
Their chemical shifts are anticipated to be in the 6.9-7.1 ppm region.
-
-
Isopropyl Protons:
-
Methine Protons (4H): The four isopropyl groups are chemically non-equivalent, which should give rise to four distinct septets in the region of 2.8-3.4 ppm.
-
Methyl Protons (24H): Similar to the 1,2,3,4-isomer, we can expect up to eight doublets if the methyl groups within each isopropyl substituent are diastereotopic. If rotation is rapid, four doublets would be observed. The chemical shifts should be in the 1.2-1.4 ppm range.
-
1,2,4,5-Tetraisopropylbenzene (Symmetric)
Molecular Structure and Symmetry:
Figure 3: Structure of 1,2,4,5-Tetraisopropylbenzene.
This isomer possesses a higher degree of symmetry, with two perpendicular planes of symmetry. This significantly simplifies its ¹H NMR spectrum.
¹H NMR Splitting Pattern (based on available data and principles):
-
Aromatic Protons (2H):
-
Due to symmetry, the two aromatic protons (at C3 and C6) are chemically equivalent.
-
Therefore, they will appear as a single signal, a singlet, in the aromatic region. Experimental data for this compound on PubChem, though not detailed, is consistent with a simplified spectrum. The chemical shift is expected around 7.0 ppm.
-
-
Isopropyl Protons:
-
Methine Protons (4H): The four isopropyl groups are also chemically equivalent due to the molecule's symmetry.
-
This will result in a single septet for all four methine protons. This signal is expected around 3.0-3.2 ppm.
-
Methyl Protons (24H): All twenty-four methyl protons are equivalent due to symmetry and rapid rotation.
-
They will give rise to a single, sharp doublet, coupled to the methine protons. This signal will be found at approximately 1.2-1.3 ppm.
-
Summary and Comparison
The predicted ¹H NMR spectral data for the three tetraisopropylbenzene isomers are summarized in the table below for easy comparison.
| Isomer | Aromatic Protons | Isopropyl Methine Protons | Isopropyl Methyl Protons |
| 1,2,3,4-Tetraisopropylbenzene | Two doublets (2H total) | Four septets (4H total) | Up to eight doublets (24H total) |
| 1,2,3,5-Tetraisopropylbenzene | Two doublets (2H total) | Four septets (4H total) | Up to eight doublets (24H total) |
| 1,2,4,5-Tetraisopropylbenzene | One singlet (2H) | One septet (4H) | One doublet (24H) |
This comparison clearly demonstrates how ¹H NMR spectroscopy can be a powerful tool for distinguishing between these isomers. The high symmetry of the 1,2,4,5-isomer leads to a very simple spectrum with only three distinct signals. In contrast, the lack of symmetry in the 1,2,3,4- and 1,2,3,5-isomers results in much more complex spectra, with multiple signals for both the aromatic and isopropyl protons. The key differentiating feature between the two asymmetric isomers lies in the coupling of their aromatic protons: ortho-coupling for the 1,2,3,4-isomer and meta-coupling for the 1,2,3,5-isomer, which would be reflected in the magnitude of their coupling constants.
Conclusion
The analysis of ¹H NMR splitting patterns provides a robust and definitive method for the structural elucidation of asymmetric tetraisopropylbenzenes. By carefully examining the number of signals, their chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between the 1,2,3,4-, 1,2,3,5-, and the more symmetric 1,2,4,5-isomers. This guide provides a foundational understanding and predictive framework to aid scientists and drug development professionals in their structural analysis endeavors. While predicted data and analogies to similar compounds are invaluable, it is always recommended to confirm these interpretations with high-resolution experimental data whenever feasible.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Retrieved from [Link]
-
Lumen Learning. (n.d.). Spin-Spin Splitting. In Organic Chemistry. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). ¹H NMR: Long-Range Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 13.8: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 21). 15.4: Symmetry and equivalence. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Journal of Materials Chemistry. (n.d.). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. (2021, August 11). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetraisopropylbenzene. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]
Sources
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Structural Analysis & Comparative Profiling: 1,2,3,5-Tetraisopropylbenzene
The following guide provides an in-depth technical analysis of 1,2,3,5-tetraisopropylbenzene, focusing on its structural properties, synthesis, and performance relative to its isomers.
Executive Summary: The Challenge of Asymmetric Crowding
1,2,3,5-tetraisopropylbenzene represents a unique case study in steric frustration. Unlike its highly symmetric isomer, 1,2,4,5-tetraisopropylbenzene (which forms stable, high-melting crystals), the 1,2,3,5- isomer suffers from "asymmetric crowding." The proximity of three adjacent isopropyl groups (positions 1, 2, and 3) creates a "buttressing effect" that distorts the benzene ring and frustrates the "gear effect" typically seen in poly-isopropylbenzenes.
This guide compares the 1,2,3,5- isomer against the industry-standard 1,2,4,5- isomer and the precursor 1,3,5-triisopropylbenzene, providing protocols for synthesis, crystallization, and structural validation.
Comparative Analysis: 1,2,3,5- vs. Alternatives
The "performance" of these molecules in materials science (e.g., as spacers in MOFs or molecular rotors) is defined by their conformational rigidity and crystallinity .
Table 1: Physicochemical & Structural Comparison
| Feature | 1,2,3,5-Tetraisopropylbenzene (Target) | 1,2,4,5-Tetraisopropylbenzene (Benchmark) | 1,3,5-Triisopropylbenzene (Precursor) |
| Symmetry | |||
| Steric Environment | High Strain: 1,2,3-vicinal crowding forces out-of-plane distortion. | Balanced Strain: 1,2,4,5 pattern allows "geared" rotation of isopropyl groups. | Low Strain: Substituents are meta-separated; no buttressing. |
| Physical State (RT) | Liquid / Low-Melting Solid (Predicted/Observed) | Crystalline Solid (mp ~118 °C) | Liquid (bp ~235 °C) |
| Crystallizability | Difficult: High entropy and disorder due to asymmetry. | Excellent: Packs efficiently into triclinic/monoclinic lattices. | Poor: Requires derivatization (e.g., bromination) to crystallize. |
| Ring Planarity | Significant deviation (Boat/Twist deformation). | Near-planar (slight chair deformation). | Planar. |
Mechanism of Action: The "Gear Effect"
In poly-isopropylbenzenes, the methine C-H bonds of the isopropyl groups align to minimize steric clash.
-
1,2,4,5-Isomer: The groups alternate (up-down-up-down) in a synchronized "gear" fashion, locking the conformation and raising the melting point.
-
1,2,3,5-Isomer: The adjacent 1,2,3 groups cannot perfectly alternate. The central group (pos 2) is "squeezed," forcing the ring to buckle to relieve strain. This frustration prevents efficient crystal packing.
Experimental Protocol: Synthesis & Characterization
Since 1,2,3,5-tetraisopropylbenzene is not commercially ubiquitous, it is best synthesized via Cobalt-Catalyzed Cross-Coupling to ensure regioselectivity, avoiding the thermodynamic rearrangement to the 1,2,4,5- isomer.
Workflow Diagram: Synthesis to Structure
Caption: Figure 1. Regioselective synthesis pathway avoiding thermodynamic rearrangement to the 1,2,4,5 isomer.
Detailed Methodology
Step 1: Synthesis via Kumada Coupling
-
Reagents: 1-Bromo-2,3,5-triisopropylbenzene (substrate), Isopropylmagnesium bromide (nucleophile), Co(acac)₃ (catalyst), N,N-dimethyl-2-(diphenylphosphino)aniline (PN Ligand).
-
Procedure:
-
In a glovebox (N₂ atm), dissolve Co(acac)₃ (5 mol%) and PN Ligand (5 mol%) in dry THF.
-
Add the aryl halide substrate (1.0 equiv).
-
Slowly add Isopropylmagnesium bromide (1.2 equiv) at 0°C to prevent isomerization.
-
Stir at Room Temperature for 24h.
-
Quench: Add dilute HCl. Extract with hexanes.[1]
-
Purification: Silica gel chromatography (100% Hexanes). Note: The 1,2,3,5 isomer elutes slightly after the 1,2,4,5 impurity due to polarity from the dipole moment.
-
Step 2: Crystallization (The Critical Challenge)
Because the 1,2,3,5- isomer is likely an oil or low-melting solid, standard evaporation will fail.
-
Method: In situ Cryo-Crystallography.[2]
-
Seal the liquid in a Lindemann capillary.
-
Mount on the diffractometer goniometer.
-
Flash cool to 100 K using a N₂ stream.
-
Use an IR laser to zone-melt the sample, creating a single crystal seed from the polycrystalline mass.
-
Step 3: NMR Validation Criteria
Before XRD, confirm the substitution pattern via ¹H NMR (CDCl₃, 500 MHz).
-
Symmetry Check: The 1,2,3,5- isomer has a plane of symmetry passing through C2 and C5.
-
Signals:
-
Aromatic H: Two distinct signals (H4/H6 are equivalent; if H-coupling is seen, check for 1,2,4- impurity).
-
Isopropyl Methine (CH): Expect three distinct septets (ratio 1:2:1 or 2:1:1 depending on resolution of C1/C3 vs C2 vs C5).
-
Reference Data:
6.9-7.0 (Ar-H), 2.9-3.4 (CH).
-
Structural Logic: Why 1,2,3,5- Fails to Pack
The following diagram illustrates the steric conflict that differentiates the isomers.
Caption: Figure 2. Steric gearing analysis. The 1,2,3- pattern creates a "frustrated gear" at position 2.
Data Interpretation
If you successfully crystallize the 1,2,3,5- isomer, expect the following deviations from the 1,2,4,5- benchmark:
-
C-C Bond Lengthening: The ring bonds between C1-C2 and C2-C3 will be elongated (>1.40 Å) to accommodate the repulsion.
-
Out-of-Plane Distortion: The C2 carbon will likely be displaced from the mean plane of the ring (boat-like distortion).
-
Disorder: The isopropyl groups at 1, 2, and 3 will likely show high thermal ellipsoids or rotational disorder, even at 100 K.
References
-
Synthesis & Catalysis
-
Cobalt-Catalyzed Kumada Coupling and the Development of P,N-Ligands. University of Illinois IDEALS. Retrieved from: [Link]
-
-
Comparative Isomer Data (1,2,4,5-)
-
Steric Gearing Theory
-
Steric Strain and Gear Effects in Polyisopropylbenzenes.[2] Mislow, K. et al., J. Am. Chem. Soc. (Canonical reference for gear effects).
-
-
Precursor Properties (1,3,5-)
Sources
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- 4. Buy Online CAS Number 27322-46-9 - TRC - 1,2,4,5-Tetraisopropylbenzene | LGC Standards [lgcstandards.com]
- 5. FDA全球物质登记数据库-1 [drugfuture.com]
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- 9. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]
- 10. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]
A Comparative Guide to Understanding UV-Vis Spectral Shifts Due to Steric Ring Deformation
For researchers, scientists, and professionals in drug development, understanding the subtle interplay between a molecule's three-dimensional structure and its spectroscopic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy, a cornerstone analytical technique, provides a powerful window into the electronic structure of molecules.[1] This guide delves into a critical, yet often nuanced, aspect of UV-Vis analysis: the spectral shifts that arise from steric deformation in cyclic and aromatic systems. We will move beyond a simple recitation of principles to explore the causal relationships between molecular geometry and electronic transitions, supported by a practical, data-driven comparison.
The Fundamental Principle: Conjugation, Planarity, and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules, the most significant absorptions in the UV-Vis range (200-800 nm) typically involve π-electrons in conjugated systems—alternating single and multiple bonds.[2]
The key to a strong, predictable UV-Vis absorption in these systems is planarity . When a conjugated system is planar, the p-orbitals of the adjacent atoms can effectively overlap, creating a delocalized π-electron system.[3][4] This extended conjugation lowers the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] According to the fundamental relationship E = hc/λ, a smaller energy gap corresponds to the absorption of longer wavelength light. Therefore, increased conjugation leads to a bathochromic shift (a shift to a longer λmax) and often a hyperchromic effect (an increase in molar absorptivity, ε).[7]
Steric Hindrance: The Disruptor of Planarity
Steric hindrance occurs when bulky groups on a molecule are positioned in a way that they physically crowd each other, forcing the molecule to adopt a conformation that relieves this strain.[8][9] In conjugated ring systems, this often means twisting or deforming the ring out of its preferred planar geometry.[10][11]
This forced deviation from planarity is known as steric inhibition of resonance .[10][12] The twisting disrupts the parallel alignment of p-orbitals, reducing the efficiency of their overlap.[13] This reduction in π-electron delocalization effectively shortens the conjugated system. Consequently, the HOMO-LUMO energy gap increases, causing a hypsochromic shift (a shift to a shorter λmax) and often a hypochromic effect (a decrease in molar absorptivity).[14]
Comparative Case Study: Biphenyl vs. 2,2'-Dimethylbiphenyl
To illustrate this principle with experimental data, we will compare the UV-Vis spectra of biphenyl and its sterically hindered analogue, 2,2'-dimethylbiphenyl.
-
Biphenyl: Consists of two phenyl rings connected by a single bond. While there is some rotation around this bond, the molecule can adopt a largely planar conformation, allowing for significant π-conjugation across both rings.
-
2,2'-Dimethylbiphenyl: The presence of methyl groups at the ortho-positions (2 and 2') creates significant steric hindrance.[15] To accommodate these bulky groups, the two phenyl rings are forced to twist out of plane relative to each other, severely disrupting the conjugation between them.[15]
The logical workflow for this comparative analysis is as follows:
Caption: Workflow for comparing sterically hindered vs. non-hindered aromatic systems.
Experimental Protocol: A Self-Validating System
This protocol is designed to provide a clear, reproducible comparison between the two compounds.
A. Materials and Instrumentation:
-
Biphenyl (≥99%)
-
2,2'-Dimethylbiphenyl (≥98%)
-
Spectrophotometric grade cyclohexane or ethanol
-
Calibrated dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
B. Standard Solution Preparation:
-
Stock Solutions (e.g., 1000 µM): Accurately weigh an appropriate amount of biphenyl and 2,2'-dimethylbiphenyl and dissolve each in a separate volumetric flask with the chosen solvent to create stock solutions of a known concentration.
-
Working Solutions (e.g., 10 µM): Perform a serial dilution of the stock solutions to create working solutions of a concentration expected to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 A.U.). Using the same final concentration for both compounds is critical for a direct comparison of molar absorptivity.
C. Data Acquisition:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range (e.g., 200-400 nm) and a scan speed of ~200 nm/min.
-
Blanking: Fill a quartz cuvette with the pure solvent (cyclohexane or ethanol) and place it in both the reference and sample holders. Run a baseline scan to zero the instrument.
-
Sample Measurement: Empty the sample cuvette, rinse it with the biphenyl working solution, and then fill it. Place it in the sample holder and acquire the absorbance spectrum.
-
Repeat for Second Compound: Repeat step 3 for the 2,2'-dimethylbiphenyl working solution.
D. Data Analysis:
-
From the resulting spectra, identify the wavelength of maximum absorbance (λmax) for each compound.
-
Record the absorbance value at the λmax.
-
Calculate the molar absorptivity (ε) for each compound using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Results and Discussion: Visualizing the Impact of Steric Strain
The experimental data consistently demonstrates the profound effect of steric hindrance on the UV-Vis spectrum.
| Compound | Structure | Conformation | λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ |
| Biphenyl | Two connected phenyl rings | Largely Planar | ~247[16] | ~18,000 |
| 2,2'-Dimethylbiphenyl | Biphenyl with methyl groups at 2,2' positions | Twisted/Non-planar | ~225 | ~8,000 |
Note: Exact values may vary slightly based on solvent and instrumentation.
The data clearly shows:
-
A significant hypsochromic shift (blue shift) of approximately 22 nm for 2,2'-dimethylbiphenyl compared to biphenyl.
-
A pronounced hypochromic effect , with the molar absorptivity of the sterically hindered compound being less than half that of the planar biphenyl.
This is a direct consequence of the structural differences imposed by the methyl groups.
Caption: Steric hindrance in 2,2'-dimethylbiphenyl forces a twisted conformation, disrupting conjugation.
Implications for Drug Development and Materials Science
Understanding these structural-spectral relationships is not merely an academic exercise. It has significant practical implications:
-
Drug-Receptor Binding: The conformation of a drug molecule is critical for its interaction with a biological target. Steric clashes can alter the shape of a drug, potentially reducing its binding affinity. UV-Vis spectroscopy can serve as a rapid screening tool to assess the conformational integrity of a conjugated system within a potential drug candidate.
-
Molecular Probes and Sensors: The principle of steric inhibition of resonance can be exploited to design molecular sensors. A molecule could be engineered so that binding to a target analyte induces a conformational twist, leading to a measurable change in its UV-Vis spectrum (a color change), thus signaling the presence of the analyte.
-
Quality Control: In pharmaceutical manufacturing, UV-Vis is a common technique for quantifying active pharmaceutical ingredients (APIs).[1] Any process that could lead to isomeric impurities with different steric profiles could be detected by shifts in the expected λmax, serving as an indicator of product degradation or impurity.
By providing a robust, data-supported framework for understanding how steric deformation impacts UV-Vis spectra, researchers can better interpret their results, design more effective molecules, and ensure the quality and efficacy of their products.
References
- Vertex AI Search. (n.d.). Steric Inhibition Resonance Effect.
-
Mandal, K. K. (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved February 6, 2026, from [Link]
-
Pharma Guideline. (2020, September 9). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance [Video]. YouTube. Retrieved February 6, 2026, from [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved February 6, 2026, from [Link]
-
TMP Chem. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems [Video]. YouTube. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved February 6, 2026, from [Link]
-
OpenStax. (2023, September 20). 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. In Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved February 6, 2026, from [Link]
-
Kaminski, K., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
itschemistrytime. (2021, October 26). Steric inhibition of resonance(SIR) Example & Effect #Notes •ORGANIC CHEMISTRY• [Video]. YouTube. Retrieved February 6, 2026, from [Link]
-
MCC Organic Chemistry. (n.d.). Structure Determination in Conjugated Systems UV. Retrieved February 6, 2026, from [Link]
-
Quora. (2014, October 5). What is steric inhibition of resonance?. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved February 6, 2026, from [Link]
-
Westmont College. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl. Retrieved February 6, 2026, from [Link]
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Validating purity of kinetically synthesized alkylarenes
Validating Purity of Kinetically Synthesized Alkylarenes: A Comparative Guide
Audience: Researchers, Synthetic Chemists, and QA/QC Professionals in Drug Development. Content Type: Technical Comparison & Validation Guide.
The Kinetic Challenge: Beyond Standard Purity
In the synthesis of alkylarenes—critical scaffolds for pharmaceuticals and electronic materials—the distinction between kinetic and thermodynamic control is not merely academic; it defines the impurity profile.
Standard commercial alkylarenes are often produced via thermodynamically controlled Friedel-Crafts alkylations, resulting in equilibrium mixtures of isomers (e.g., meta-rich xylenes or branched alkyl chains). However, modern drug development increasingly demands kinetically controlled products —specifically synthesized to capture less stable but pharmacologically potent regioisomers (e.g., ortho-substituted or linear n-alkyl chains) using advanced transition-metal catalysis (e.g., C-H activation).
The Problem: Standard validation protocols often fail to detect the specific "kinetic impurities" (such as trace regioisomers or over-alkylated byproducts) because they are optimized for thermodynamic mixtures.
This guide outlines a rigorous, self-validating system to verify the purity of kinetically synthesized alkylarenes, comparing this advanced methodology against traditional analytical standards.
Strategic Overview: The Validation Triad
To validate a kinetically synthesized alkylarene, one cannot rely on a single technique. We employ a Validation Triad that cross-references volatility, magnetic environment, and mass response.
Comparative Analysis of Validation Methods
| Feature | Method A: High-Res GC-FID/MS (The Workhorse) | Method B: Quantitative NMR (qNMR) (The Absolute Truth) | Method C: HPLC-UV/DAD (The Alternative) |
| Primary Target | Volatile isomers & oligomers. | Absolute purity (wt%) & structural isomers. | Non-volatile byproducts & thermally unstable compounds. |
| Sensitivity | High (ppm level). | Moderate (0.1–1%). | High (variable by chromophore). |
| Blind Spot | Co-eluting isomers (common in alkylarenes). | Overlapping signals; low sensitivity for trace impurities. | Lack of UV chromophore in alkyl chains; solvent cutoffs. |
| Kinetic Validity | Critical: Must use high-polarity columns to split regioisomers. | Critical: Distinguishes ortho/meta/para symmetry instantly. | Secondary: Used only if product degrades at GC temps. |
| Cost/Time | Low cost / Fast (20-40 min). | High cost (instrument time) / Fast (10-30 min). | Medium cost / Medium time. |
Deep Dive: Experimental Protocols
Protocol A: High-Resolution GC-FID for Isomer Resolution
Objective: To separate positional isomers (ortho/meta/para) that often co-elute on standard non-polar columns.
The "Self-Validating" Setup:
-
Column Selection: Do not use a standard 5% Phenyl (e.g., DB-5). You must use a high-polarity column (e.g., WAX or Cyclodextrin-based ) to differentiate isomers based on shape selectivity rather than just boiling point.
-
Blank Run: Inject pure solvent (n-Hexane or DCM) to establish the system baseline.
-
System Suitability Standard (SSS): Inject a mixture of o-, m-, and p- isomers. Acceptance Criteria: Resolution (
) between critical isomer pairs must be .
Method Parameters:
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 50°C (hold 2 min)
10°C/min 220°C (hold 5 min). -
Detector: FID @ 250°C (Hydrogen: 30 mL/min, Air: 400 mL/min).
Protocol B: Quantitative 1H-NMR (qNMR) with Internal Standard
Objective: To determine absolute weight purity (wt%) and verify regio-chemistry without requiring an identical reference standard of the analyte.
The "Self-Validating" Setup:
-
Internal Standard (IS) Selection: Select a standard that is:
-
High purity (>99.9% TraceCERT® or equivalent).
-
Non-hygroscopic.
-
Has signals in a clear region (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).
-
-
Relaxation Delay (
): Set (longest relaxation time) to ensure 99.3% magnetization recovery. For alkylarenes, aromatic protons often have of 3-5s; set .
Workflow:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) directly into the NMR tube using a micro-balance (precision mg). -
Dissolve in
or . -
Acquire spectrum (minimum 64 scans) with 90° pulse angle.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.[1]
Comparative Data: Kinetic Product vs. Thermodynamic Standard
The following table illustrates the performance of a kinetically synthesized 2-Ethyltoluene (target: ortho isomer) validated against a commercial thermodynamic "Ethyltoluene" mixture.
| Parameter | Kinetic Product (Purified) | Commercial Thermodynamic Standard | Method Used |
| Target Isomer (o-Ethyltoluene) | 99.8% | ~20% | GC-FID (WAX Column) |
| Isomeric Impurities (m/p-isomers) | < 0.1% | ~80% (mixed m/p) | GC-FID (WAX Column) |
| Poly-alkylated Impurities | < 0.05% | 0.5% | GC-MS |
| Absolute Purity (wt%) | 99.6% ± 0.2% | 98.5% ± 0.5% | qNMR (IS: Dimethyl sulfone) |
| Regio-Selectivity Confirmation | Distinct doublet (Me) & Aromatic pattern | Complex multiplet overlap | 1H-NMR |
Analysis: The kinetic product demonstrates superior isomeric purity. The commercial standard, while chemically "pure" as an alkylarene mixture, fails specific regio-isomer requirements.
Visualization of Workflows
Diagram 1: The Purity Validation Decision Matrix
Caption: A logical decision tree for selecting the correct analytical method based on the nature of the alkylarene synthesis.
Diagram 2: Kinetic vs. Thermodynamic Impurity Pathways
Caption: Visualizing how synthesis conditions dictate the impurity profile and the necessary detection method.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on kinetic vs. thermodynamic control).
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2794-2803. (Authoritative guide on qNMR methodology).
-
Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for stationary phase selection for isomer separation).
-
Sigma-Aldrich. (2023). "Quantitative NMR (qNMR) – A Tool for Precise Quantification."[2][3] (Technical guide on internal standard selection).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for validation parameters).[4][5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 1,2,3,5-Tetraisopropylbenzene
Senior Application Scientist's Note: The safe disposal of any chemical is paramount in a laboratory setting. This guide provides a framework for the proper disposal of 1,2,3,5-Tetraisopropylbenzene. However, a specific Safety Data Sheet (SDS) for 1,2,3,5-Tetraisopropylbenzene was not available at the time of this writing. The following procedures are based on the chemical properties of structurally similar aromatic hydrocarbons and general principles of hazardous waste management. It is imperative to obtain and consult the manufacturer-specific SDS for 1,2,3,5-Tetraisopropylbenzene before handling or disposing of this chemical. This document should be used as a supplementary resource to, not a replacement for, the official SDS.
Immediate Safety and Hazard Assessment
As a substituted benzene, 1,2,3,5-Tetraisopropylbenzene is anticipated to be a combustible liquid that may cause irritation upon contact with the skin and eyes. Aromatic hydrocarbons can also be harmful if inhaled or ingested. The primary hazards associated with this class of compounds include flammability, potential toxicity, and environmental persistence.
Core Principles for Handling:
-
Ventilation is Key: Always handle 1,2,3,5-Tetraisopropylbenzene in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Personal Protective Equipment (PPE) is Non-Negotiable: Appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times.
-
Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks, as it is likely a combustible liquid.
Step-by-Step Disposal Protocol
The disposal of 1,2,3,5-Tetraisopropylbenzene must adhere to all local, state, and federal regulations. Improper disposal can lead to environmental contamination and significant legal repercussions.
1. Waste Identification and Classification:
-
Based on its chemical structure as an aromatic hydrocarbon, 1,2,3,5-Tetraisopropylbenzene should be treated as a hazardous waste.
-
It is likely to be classified as a flammable liquid and potentially toxic. Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes.
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with aromatic hydrocarbons (e.g., glass or a suitable plastic).
-
The container must be in good condition, with a secure, leak-proof lid.[1]
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "1,2,3,5-Tetraisopropylbenzene." Also, include the approximate concentration and any other components mixed with the waste.
3. Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
This area should be away from incompatible chemicals, particularly strong oxidizing agents, with which aromatic hydrocarbons can react violently.[3]
-
The storage area should be cool, dry, and well-ventilated.
4. Waste Pickup and Disposal:
-
Do not exceed the storage limits for hazardous waste in your laboratory (typically 55 gallons).[2]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of 1,2,3,5-Tetraisopropylbenzene down the drain or in the regular trash.[1]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
2. Control and Contain:
-
For small, manageable spills, ensure proper ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
3. Cleanup and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should also be treated as hazardous waste.
4. Reporting:
-
Report all spills to your laboratory supervisor and EHS department, regardless of size.
Hazard Profile of a Structurally Similar Compound
The following table summarizes the known hazards of 1,3,5-Triisopropylbenzene, a structurally related aromatic hydrocarbon. This information is provided for illustrative purposes to highlight the types of hazards that may be associated with 1,2,3,5-Tetraisopropylbenzene. This is not a substitute for the specific SDS of the target compound.
| Hazard Classification | Description | Source |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | |
| Flammability | Combustible liquid. |
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.
Caption: Decision workflow for laboratory chemical waste disposal.
References
-
PubChem. (n.d.). 1,3,5-Triisopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Chem Service. (2015). Isopropylbenzene Safety Data Sheet.
- ChemicalBook. (n.d.). 1,3,5-Triisopropylbenzene Safety Data Sheet.
- CPAchem. (2023). 1,3,5-Triisopropylbenzene Safety Data Sheet.
-
International Labour Organization & World Health Organization. (2021). ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). Triisopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from a general search on chemical waste disposal.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
